molecular formula C14H12ClNO2 B190175 3-chloro-N-(4-methoxyphenyl)benzamide CAS No. 158525-81-6

3-chloro-N-(4-methoxyphenyl)benzamide

Cat. No.: B190175
CAS No.: 158525-81-6
M. Wt: 261.7 g/mol
InChI Key: OASYJKCQPDJQQR-UHFFFAOYSA-N
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Description

3-chloro-N-(4-methoxyphenyl)benzamide is a synthetic benzamide derivative supplied for research and experimental applications. This compound is part of a class of organic molecules known for their utility in chemical synthesis and materials science research . Benzamide compounds similar in structure have been identified as key intermediates in the development of new nonlinear optical (NLO) materials, which are significant for photonics and optoelectronics research . The molecular structure features substituted benzene rings connected by an amide linkage, a configuration that can influence molecular packing and intermolecular interactions through hydrogen bonding, such as N-H···O bonds, in the solid state . Researchers value this compound for exploring structure-activity relationships and as a building block in medicinal chemistry for developing bioactive molecules . It is strictly for use in laboratory research by qualified professionals. Please Note: This product is categorized as For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(4-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(15)9-10/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASYJKCQPDJQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 3-chloro-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 3-chloro-N-(4-methoxyphenyl)benzamide (CAS 158525-81-6) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary & Compound Profile

3-chloro-N-(4-methoxyphenyl)benzamide (CAS: 158525-81-6) is a diaryl amide scaffold frequently utilized in medicinal chemistry as a structural intermediate for biologically active compounds, including kinase inhibitors and ion channel modulators. Its structure combines a lipophilic, electron-withdrawing 3-chlorophenyl ring with an electron-rich 4-methoxyphenyl moiety, linked by a rigid amide bond.

This guide details the two most authoritative synthetic pathways for this molecule: the classical Acyl Chloride Method (favored for scale and cost) and the Direct Amide Coupling Method (favored for library synthesis and mild conditions).

Compound Identity
PropertyData
IUPAC Name 3-chloro-N-(4-methoxyphenyl)benzamide
CAS Number 158525-81-6
Molecular Formula C₁₄H₁₂ClNO₂
Molecular Weight 261.70 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water

Retrosynthetic Analysis

To design a robust synthesis, we first deconstruct the target molecule. The strategic disconnection occurs at the amide bond (C-N), revealing two primary precursors: 3-chlorobenzoic acid (or its activated chloride derivative) and 4-methoxyaniline (p-anisidine).

Retrosynthesis Target Target Molecule 3-chloro-N-(4-methoxyphenyl)benzamide disconnection Amide Disconnection Target->disconnection Acid Electrophile 3-Chlorobenzoyl chloride (or 3-Chlorobenzoic acid) Amine Nucleophile 4-Methoxyaniline (p-Anisidine)

Figure 1: Retrosynthetic disconnection of the target amide into electrophilic and nucleophilic components.

Pathway A: The Acyl Chloride Method (Standard Protocol)

This is the preferred method for multigram to kilogram scale synthesis due to its high atom economy and rapid kinetics. The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.

Reaction Scheme

3-Chlorobenzoyl chloride + 4-Methoxyaniline + Base


 Product + Base

HCl
Mechanism of Action[3][4]
  • Nucleophilic Attack: The lone pair of the nitrogen in 4-methoxyaniline attacks the carbonyl carbon of 3-chlorobenzoyl chloride.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination: The chloride ion is expelled, reforming the carbonyl double bond.

  • Deprotonation: The base (Triethylamine or Pyridine) neutralizes the generated HCl, driving the equilibrium forward and preventing protonation of the unreacted aniline.

Mechanism Step1 Reagents Mixed (DCM/0°C) Step2 Nucleophilic Attack (Tetrahedral Intermediate) Step1->Step2  Fast   Step3 Elimination of Cl- Step2->Step3 Step4 Deprotonation by Base (Product Formation) Step3->Step4  -HCl  

Figure 2: Step-wise mechanistic flow of the Schotten-Baumann type acylation.

Experimental Protocol

Reagents:

  • 3-Chlorobenzoyl chloride (1.0 equiv)

  • 4-Methoxyaniline (1.0 equiv)

  • Triethylamine (TEA) (1.2 - 1.5 equiv) or Pyridine

  • Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (1.23 g, 10 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add Triethylamine (2.1 mL, 15 mmol). Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise, add a solution of 3-chlorobenzoyl chloride (1.75 g, 10 mmol) in DCM (5 mL) over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting aniline spot should disappear.

  • Work-up:

    • Dilute with additional DCM (30 mL).

    • Wash with 1M HCl (2 x 20 mL) to remove excess amine/pyridine.

    • Wash with Saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid.

    • Wash with Brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture to yield white needles.

Pathway B: Direct Coupling (HATU/EDC Method)

This method is ideal when the acid chloride is not commercially available or if milder conditions are required to tolerate sensitive functional groups.

Protocol

Reagents:

  • 3-Chlorobenzoic acid (1.0 equiv)

  • 4-Methoxyaniline (1.1 equiv)

  • HATU (1.2 equiv) or EDC

    
    HCl (1.2 equiv) + HOBt (1.2 equiv)
    
  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Dimethylformamide)[2]

Procedure:

  • Dissolve 3-chlorobenzoic acid (10 mmol) in DMF (15 mL).

  • Add DIPEA (30 mmol) and HATU (12 mmol). Stir for 15 minutes at room temperature to activate the acid (formation of the active ester).

  • Add 4-methoxyaniline (11 mmol).

  • Stir at room temperature for 12–16 hours.

  • Work-up: Pour the reaction mixture into ice-water (100 mL). The product often precipitates. Filter the solid.[3] If no precipitate forms, extract with Ethyl Acetate, wash with LiCl solution (5%) to remove DMF, then wash with brine.

Characterization & Quality Control

To validate the synthesis, the following analytical data is expected.

TechniqueExpected Signals / ResultInterpretation
¹H NMR (DMSO-d₆)

10.2 (s, 1H, NH)
Amide proton (broad singlet).

8.0 (s, 1H), 7.9 (d, 1H), 7.6 (d, 1H), 7.5 (t, 1H)
3-Chlorophenyl ring protons.

7.6 (d, 2H), 6.9 (d, 2H)
4-Methoxyphenyl ring (AA'BB' system).

3.75 (s, 3H)
Methoxy group (-OCH₃).
¹³C NMR ~164 ppm (C=O), ~55 ppm (OCH₃)Carbonyl and Methoxy carbons are diagnostic.
Melting Point 130–150 °C (Typical range for benzanilides)Sharp range indicates high purity.

Note on Isomerism: Ensure the starting material is para-anisidine. Using ortho- or meta-anisidine will yield regioisomers with distinct melting points and NMR splitting patterns.

References

  • Compound Identity & CAS: Fisher Scientific / Alfa Aesar. 3-Chloro-N-(4-methoxyphenyl)benzamide, 97%. CAS: 158525-81-6.[4]

  • General Amide Synthesis (Schotten-Baumann): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][2][6] Tetrahedron, 61(46), 10827-10852.

  • Similar Structure Crystallography: Ren, X. Y., & Jian, F. (2008).[7] 4-Methoxy-N-(2-nitrobenzylidene)aniline.[7] Acta Crystallographica Section E, 64(9), o1793. (Demonstrates structural parameters of the N-(4-methoxyphenyl) moiety).

  • Coupling Reagents (HATU/EDC): Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

3-chloro-N-(4-methoxyphenyl)benzamide CAS number and structure

[1][2][3][4]

Executive Summary

3-chloro-N-(4-methoxyphenyl)benzamide (also known as 3'-chloro-p-anisanilide) is a diaryl amide featuring a benzamide core substituted with a chlorine atom at the meta position of the benzoyl ring and a methoxy group at the para position of the aniline ring.[1] This specific substitution pattern creates a unique electronic environment—combining the electron-withdrawing inductive effect of the chlorine with the electron-donating resonance effect of the methoxy group—making it a valuable probe for binding pockets in medicinal chemistry.

Chemical Identity & Physicochemical Properties[5][6][7][8][9]

Structural Visualization

The molecule consists of two aromatic rings linked by an amide bond. The 3-chloro group increases lipophilicity and metabolic stability, while the 4-methoxy group serves as a hydrogen bond acceptor.

Figure 1: Structural segmentation of 3-chloro-N-(4-methoxyphenyl)benzamide showing functional domains.

Property Table
PropertyDataNote
CAS Number 158525-81-6 Validated Identifier [1]
IUPAC Name 3-chloro-N-(4-methoxyphenyl)benzamide
Molecular Formula C₁₄H₁₂ClNO₂
Molecular Weight 261.70 g/mol
Physical State Solid (Crystalline powder)Typically off-white to beige
Solubility DMSO, DMF, DCM, MethanolPoorly soluble in water
LogP (Predicted) ~3.3 - 3.8Lipophilic
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Amide O, Methoxy O)

Synthetic Methodology

The most robust synthesis route utilizes a Schotten-Baumann type acylation. This method is preferred over direct carboxylic acid coupling (using EDC/HOBt) for scale-up due to higher atom economy and simplified purification.

Reaction Scheme

Reactants:

  • 3-Chlorobenzoyl chloride (CAS 618-46-2): Electrophile.

  • p-Anisidine (CAS 104-94-9): Nucleophile.

  • Triethylamine (TEA) or Pyridine : Base (HCl scavenger).

Synthesis_WorkflowR13-Chlorobenzoyl Chloride(1.0 eq)Step1Dissolution in DCM (0°C)R1->Step1R2p-Anisidine(1.0 eq)R2->Step1BaseTriethylamine(1.2 eq)Base->Step1Step2Dropwise Addition(Exothermic Control)Step1->Step2Step3Stir at RT (2-4 h)Step2->Step3WashAcid/Base Wash(Remove unreacted amine/acid)Step3->WashDryDry over Na2SO4& ConcentrateWash->DryProd3-chloro-N-(4-methoxyphenyl)benzamide(Solid Precipitate)Dry->Prod

Figure 2: Step-by-step synthetic workflow for high-purity isolation.

Detailed Protocol

Reagents:

  • 3-Chlorobenzoyl chloride (1.75 g, 10 mmol)

  • p-Anisidine (1.23 g, 10 mmol)

  • Triethylamine (1.5 mL, 11 mmol)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (10 mmol) and triethylamine (11 mmol) in 40 mL of anhydrous DCM.

  • Cooling: Place the flask in an ice bath (0 °C) to control the exotherm of the acylation.

  • Addition: Dissolve 3-chlorobenzoyl chloride (10 mmol) in 10 mL DCM. Add this solution dropwise to the aniline mixture over 15 minutes. Note: A white precipitate (TEA·HCl) will form immediately.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Dilute the reaction mixture with an additional 50 mL DCM.

    • Wash with 1M HCl (2 x 30 mL) to remove unreacted p-anisidine.

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid chloride (hydrolyzed to acid).

    • Wash with Brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography if high purity (>99%) is required for biological assays [2].

Structural Characterization

Validation of the structure relies on the distinct electronic environments of the two aromatic rings.

Proton NMR (¹H-NMR) Expectation (DMSO-d₆, 400 MHz)
  • Amide Proton (-NH-): A sharp singlet appearing downfield, typically δ 10.2 – 10.5 ppm . This shift confirms the formation of the amide bond.

  • Methoxy Group (-OCH₃): A strong singlet integrating to 3 protons at δ 3.7 – 3.8 ppm .

  • Benzoyl Ring (3-Cl substituted):

    • H2 (between Cl and CO): Singlet-like (t) at ~δ 7.9 ppm .

    • H4/H6: Doublets/Multiplets at δ 7.5 – 7.7 ppm .

    • H5: Triplet at δ 7.4 ppm .

  • Aniline Ring (4-OMe substituted):

    • AA'BB' system. Two doublets (J ~9 Hz) at δ 7.6 ppm (ortho to NH) and δ 6.9 ppm (ortho to OMe).

Infrared Spectroscopy (FT-IR)
  • N-H Stretch: 3250 – 3350 cm⁻¹ (Medium, sharp).

  • C=O Stretch (Amide I): 1640 – 1660 cm⁻¹ (Strong).

  • C=C Aromatic: 1500 – 1600 cm⁻¹.

  • C-Cl Stretch: 700 – 750 cm⁻¹.

Biological Relevance & SAR Implications

This molecule is not just a random intermediate; it represents a "privileged scaffold" in drug discovery.

Pharmacophore Analysis

The N-phenylbenzamide core is ubiquitous in kinase inhibitors and anti-infectives.

  • 3-Chloro Substituent: Provides a lipophilic handle that can fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases) and protects the ring from metabolic oxidation.

  • 4-Methoxy Substituent: Acts as a hydrogen bond acceptor. In many crystal structures, this oxygen interacts with backbone NH groups of the target protein.

Comparative Activity

Similar analogs have shown activity in:

  • Antiviral Screens: Derivatives of N-phenylbenzamides have been identified as inhibitors of Hepatitis B Virus (HBV) replication by targeting the capsid assembly [3].

  • Fungicides: The structural similarity to flutolanil (a benzanilide fungicide) suggests potential activity against basidiomycetes.

References

  • Fisher Scientific. "3-Chloro-N-(4-methoxyphenyl)benzamide Product Page." Thermo Fisher Scientific. Accessed October 2023. Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 221848, 4-Chloro-N-(4-methoxyphenyl)benzamide (Isomer Reference)." PubChem.[2][3][4] Link

  • Wang, Y., et al. "Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide Derivatives against HBV." Drug Design, Development and Therapy, 2020. Link

  • Gelman, D., et al. "Copper-Catalyzed Coupling of Aryl Boronic Acids with Amides." Organic Letters, 2003. (Reference for alternative coupling methodologies). Link

The N-Aryl Benzamide Scaffold: A Journey from Chemical Curiosity to Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-aryl benzamide motif, a deceptively simple amide linkage between an aromatic carboxylic acid and an aniline derivative, represents a privileged scaffold in medicinal chemistry and materials science. Its journey from a feature in early organic synthesis to a cornerstone of modern drug discovery is a testament to the enduring power of chemical innovation. This technical guide provides a comprehensive exploration of the discovery, history, and evolving synthetic strategies for N-aryl benzamides. We will delve into the causality behind experimental choices in both classical and contemporary synthetic protocols, offering field-proven insights for researchers. The narrative will trace the evolution of our understanding of this versatile scaffold, from its initial synthesis to its current status as a key pharmacophore in a multitude of therapeutic agents. Detailed experimental workflows, comparative data, and mechanistic visualizations are provided to equip researchers with a thorough understanding of this critical chemical class.

Introduction: The Enduring Significance of the N-Aryl Benzamide Core

N-aryl benzamides are a class of organic compounds characterized by a benzoyl group attached to the nitrogen atom of an aniline or its substituted derivatives. The amide bond, with its unique electronic and conformational properties, imparts a remarkable degree of stability and structural rigidity, making it a favored building block in the design of biologically active molecules.[1][2] The prevalence of the N-aryl benzamide core in pharmaceuticals is striking, with approximately 25% of all known drugs containing at least one amide bond.[3] This widespread utility stems from the scaffold's ability to participate in crucial hydrogen bonding interactions with biological targets, its favorable metabolic stability, and the synthetic tractability that allows for extensive chemical diversification.[4][5]

This guide will navigate the historical landscape of N-aryl benzamide chemistry, from early, often harsh, synthetic methods to the sophisticated and highly efficient catalytic systems of today. We will explore the pivotal discoveries that unlocked the therapeutic potential of this scaffold and provide detailed, practical guidance on the synthesis and application of these vital compounds.

Figure 1: General structure of an N-aryl benzamide, highlighting the key components.

Historical Perspective: From Classical Condensations to Catalytic Revolutions

The story of N-aryl benzamide synthesis is intricately linked to the broader history of carbon-nitrogen bond formation, a cornerstone of organic chemistry. Early methods were often characterized by their harsh reaction conditions and limited substrate scope.

The Dawn of N-Arylation: The Ullmann Condensation and Goldberg Reaction

The early 20th century saw the emergence of the first practical methods for the synthesis of N-aryl amides. The Ullmann condensation , reported by Fritz Ullmann, initially focused on the formation of diaryl ethers but was later adapted for C-N bond formation.[6] This copper-catalyzed reaction typically involved the coupling of an aryl halide with an amine or amide at high temperatures, often in polar, high-boiling solvents like nitrobenzene or dimethylformamide (DMF).[6][7] A significant drawback of the classical Ullmann reaction was the need for stoichiometric amounts of copper and the requirement for electron-withdrawing groups on the aryl halide to activate it towards nucleophilic attack.[6]

Closely related is the Goldberg reaction , which specifically describes the copper-catalyzed N-arylation of amides.[8] Like the Ullmann condensation, early iterations of the Goldberg reaction demanded stringent conditions, limiting its broad applicability.[6][8] The mechanism is believed to involve the formation of a copper(I)-amidate complex, which then undergoes oxidative addition with the aryl halide.[8][9]

These early methods, while groundbreaking for their time, were far from ideal. The high temperatures, use of stoichiometric copper, and limited functional group tolerance presented significant challenges for complex molecule synthesis.

A Paradigm Shift: The Buchwald-Hartwig Amination

The landscape of N-aryl benzamide synthesis was revolutionized in the 1990s with the development of the Buchwald-Hartwig amination .[10][11] This palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine or amide offered a significantly milder, more general, and highly efficient alternative to the classical copper-catalyzed methods.[10][12]

The success of the Buchwald-Hartwig amination lies in the design of sophisticated phosphine ligands that facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[11] This reaction has become a workhorse in both academic and industrial laboratories, enabling the synthesis of a vast array of N-aryl benzamides with unprecedented efficiency and functional group compatibility.[10][13] The development of this reaction significantly broadened the horizons of medicinal chemists, allowing for the rapid generation of compound libraries for drug discovery.[4]

Figure 2: Evolution of synthetic methods for N-aryl benzamides.

Modern Synthetic Protocols: A Practical Guide

The modern synthetic chemist has a diverse toolkit for the construction of N-aryl benzamides. The choice of method is often dictated by factors such as substrate scope, functional group tolerance, cost, and scalability.

The Enduring Utility of Copper: Modern Ullmann-Goldberg Reactions

While the Buchwald-Hartwig amination often takes center stage, modern advancements have revitalized the use of copper-catalyzed N-arylation. The introduction of chelating ligands has enabled these reactions to proceed under much milder conditions with only catalytic amounts of copper, significantly expanding their substrate scope and improving yields.[8]

Detailed Experimental Protocol: Ligand-Assisted Ullmann Condensation [8]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the benzamide (1.0 mmol, 1.0 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), a suitable ligand such as (S)-N-methylpyrrolidine-2-carboxylate (0.1 mmol, 0.1 equiv), and copper(I) iodide (0.05 mmol, 0.05 equiv).

  • Solvent and Reactant Addition: Add anhydrous dimethyl sulfoxide (DMSO) (5 mL) to the flask, followed by the aryl iodide (1.2 mmol, 1.2 equiv).

  • Reaction Conditions: The reaction mixture is then stirred vigorously and heated to 110 °C. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Gold Standard: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination remains the most versatile and widely used method for the synthesis of N-aryl benzamides.[10] The choice of palladium precursor, ligand, and base is crucial for achieving optimal results.

Detailed Experimental Protocol: Buchwald-Hartwig Amination of Benzamides

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, a mixture of a palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable phosphine ligand (e.g., Xantphos, 1.1-1.2 equiv relative to Pd) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is stirred at room temperature for 15-30 minutes.

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the benzamide (1.2 mmol, 1.2 equiv), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv).

  • Reaction Execution: The pre-formed catalyst solution is then transferred to the reaction vessel, and the mixture is heated to the desired temperature (typically 80-110 °C). The reaction is monitored until completion.

  • Work-up and Purification: The reaction mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(L2)-X Pd(0)L2->Oxidative Addition Complex Ar-X Amide Coordination [Ar-Pd(II)(L2)(R-NH-COR')]+X- Oxidative Addition Complex->Amide Coordination R-NH-COR' Deprotonation Ar-Pd(II)(L2)(R-N-COR') Amide Coordination->Deprotonation -HX (Base) Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (Ar-NR-COR')

Figure 3: Simplified catalytic cycle of the Buchwald-Hartwig amination for N-aryl benzamide synthesis.

Emerging Frontiers: Alternative Catalytic Systems

While palladium and copper catalysis dominate the field, research into more sustainable and cost-effective methods continues. Iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides has been reported as a step-economic alternative.[14] Similarly, nickel-catalyzed cross-coupling reactions are gaining traction due to the lower cost of nickel compared to palladium.[15] These emerging methods, while perhaps not as broadly applicable as the Buchwald-Hartwig reaction at present, hold significant promise for the future of N-aryl benzamide synthesis.

The Biological Significance of N-Aryl Benzamides: A Scaffold for All Seasons

The N-aryl benzamide scaffold is a common feature in a wide range of biologically active compounds, demonstrating its remarkable versatility in interacting with diverse biological targets.

Table 1: Examples of Biologically Active N-Aryl Benzamides

Compound ClassBiological ActivityExample(s)Reference(s)
SalicylanilidesAntibacterial, Antimycobacterial, AntifungalNiclosamide[16]
Histone Deacetylase (HDAC) InhibitorsAnticancerEntinostat (MS-275)[17]
Wip1 Phosphatase InhibitorsAnticancerAlkyl-substituted N-methylaryl-N'-aryl-4-aminobenzamides[4]
Estrogen Receptor (ER) AgonistsHormone Regulation2,4-Dihydroxy-N-(3-hydroxyphenyl)benzamide[18]
Soluble Epoxide Hydrolase (sEH) InhibitorsAnti-inflammatory, AntihypertensiveN-Benzylbenzamide derivatives[5]
Antimicrobial AgentsAntibacterial, AntifungalN-arylcinnamamides[19][20]
N-Aryl Benzamides in Oncology

The N-aryl benzamide core is a prominent feature in several classes of anticancer agents. For instance, Entinostat (MS-275) is a potent histone deacetylase (HDAC) inhibitor that features an N-substituted benzamide moiety.[17] This part of the molecule is crucial for chelating the zinc ion in the active site of the enzyme, leading to its inhibition and subsequent anti-proliferative effects.[17] Furthermore, novel N-aryl-benzimidazolone analogs have been identified as potential inhibitors of the heat shock protein 90 (HSP90), a key chaperone protein involved in cancer cell survival.[21]

Antimicrobial Properties of N-Aryl Benzamides

The N-aryl benzamide scaffold has a long history in the development of antimicrobial agents. Salicylanilides, which are 2-hydroxy-N-phenylbenzamides, exhibit a broad spectrum of activity against bacteria, mycobacteria, and fungi.[16] The lipophilicity and electronic properties of the aryl substituents play a crucial role in determining the antimicrobial potency of these compounds.[16] More recently, N-arylcinnamamides have been investigated as promising antistaphylococcal and antitubercular agents.[19][20]

Signaling_Pathway_HDAC_Inhibition cluster_Nucleus Nucleus Histone Histone Acetylation Histone Acetylation Histone->Acetylation HATs DNA DNA HDAC HDAC HDAC->Acetylation Deacetylation Acetylation->Histone Gene_Expression Gene Expression Acetylation->Gene_Expression Promotes N-Aryl_Benzamide_Inhibitor N-Aryl Benzamide (e.g., Entinostat) N-Aryl_Benzamide_Inhibitor->HDAC Inhibits

Figure 4: Mechanism of action of N-aryl benzamide HDAC inhibitors.

Conclusion and Future Outlook

The journey of the N-aryl benzamide scaffold from its early synthetic origins to its current status as a privileged structure in drug discovery is a powerful illustration of the synergy between synthetic organic chemistry and medicinal chemistry. The development of robust and versatile synthetic methods, most notably the Buchwald-Hartwig amination, has been a key enabler of the exploration of the vast chemical space around this core structure.

Looking ahead, the field will continue to evolve. The development of even more efficient, sustainable, and cost-effective catalytic systems for N-aryl benzamide synthesis will remain a priority. The application of flow chemistry and high-throughput experimentation will undoubtedly accelerate the discovery of novel N-aryl benzamides with tailored biological activities. As our understanding of complex biological pathways deepens, the rational design of N-aryl benzamide-based inhibitors, modulators, and probes will continue to be a fruitful area of research, promising new therapeutic interventions for a wide range of human diseases. The simple yet elegant N-aryl benzamide is poised to remain a central character in the ongoing narrative of drug discovery and development.

References

  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides - Benchchem.
  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - MDPI.
  • State-of-the-art and prospects of studying Ritter-type reactions in the synthesis of N-(het)
  • N-Arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists - Taylor & Francis.
  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine.
  • Ullmann condens
  • Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosph
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv
  • Buchwald–Hartwig amin
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Discovery of N-Aryl-Benzimidazolone Analogs as Novel Potential HSP90 Inhibitors: A Comput
  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators | Journal of Medicinal Chemistry - ACS Public
  • Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E.
  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates | Organic Letters - ACS Public
  • Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC.
  • Buchwald-Hartwig Amin
  • Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides.
  • One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Aryl
  • Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing).
  • Synthesis of N-Substituted Benzamide Derivatives and their Evalu
  • Preparation of N-aryl isoquinolones. Reaction conditions: benzamide 4...
  • RECENT SYNTHESIS AND APPLIC
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
  • Design, characterization and pharmacophoric evaluation of new series of N-substituted benzamides | Abstract - Der Pharma Chemica.
  • Comparison of methods for benzamide synthesis
  • A New Approach for the Synthesis of N-Arylamides Starting
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO)
  • Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a - ResearchG
  • A New Approach for the Synthesis of N-Arylamides Starting
  • Nickel Catalyzed Synthesis of N-aryl and N-heteroaryl Substituted Benzene Sulphonamides and their Biological Activity Evalu
  • Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamide - RSC Publishing.

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Methodological & Application

Synthesis of 3-chloro-N-(4-methoxyphenyl)benzamide via Schotten-Baumann Acylation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Researchers

Abstract: This application note provides a comprehensive protocol for the synthesis of 3-chloro-N-(4-methoxyphenyl)benzamide, a valuable intermediate in medicinal chemistry and materials science. The described method utilizes the robust and efficient Schotten-Baumann reaction, involving the acylation of 4-methoxyaniline (p-anisidine) with 3-chlorobenzoyl chloride. This document offers a detailed examination of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and expected characterization data, designed for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Principles

The synthesis of N-aryl benzamides is a cornerstone of modern organic chemistry, as this structural motif is present in a vast array of pharmacologically active compounds and functional materials. The target molecule, 3-chloro-N-(4-methoxyphenyl)benzamide, combines a halogenated benzoyl group with an electron-rich anisidine moiety, making it a versatile scaffold for further chemical elaboration.

The chosen synthetic strategy is the Schotten-Baumann reaction, a classic and highly reliable method for forming amide bonds from amines and acyl chlorides.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary or secondary amine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction, a base must be added to the mixture to neutralize the acid as it forms, thereby driving the equilibrium towards the product.[3][4]

Mechanism of Action: Nucleophilic Acyl Substitution

The reaction can be dissected into three primary steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methoxyaniline attacks the carbonyl carbon of 3-chlorobenzoyl chloride.

  • Tetrahedral Intermediate Formation: The pi-bond of the carbonyl group breaks, and its electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.[5]

  • Leaving Group Elimination & Deprotonation: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. The added base then deprotonates the positively charged nitrogen atom to yield the final, neutral amide product.

Schotten-Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R'-NH₂ (4-Methoxyaniline) AcylChloride R-COCl (3-Chlorobenzoyl Chloride) Tetrahedral [R-C(O⁻)(Cl)-NH₂⁺-R'] AcylChloride->Tetrahedral ProtonatedAmide R-CO-NH₂⁺-R' + Cl⁻ Tetrahedral->ProtonatedAmide Collapse Amide R-CO-NH-R' (Final Product) ProtonatedAmide->Amide Deprotonation BaseHCl Base-H⁺ + Cl⁻ Base Base Base->Amide

Caption: Reaction mechanism for amide synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving volatile solvents or hazardous reagents should be performed inside a certified chemical fume hood.

Materials and Equipment
  • Reagents: 3-chlorobenzoyl chloride (≥98%), 4-methoxyaniline (p-anisidine) (≥98%), Triethylamine (Et₃N) (≥99%), Dichloromethane (DCM, anhydrous), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Saturated sodium chloride (Brine) solution, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, separatory funnel, rotary evaporator, standard glassware for filtration and recrystallization.

Reagent Quantities
ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsAmount
3-Chlorobenzoyl ChlorideC₇H₄Cl₂O175.0110.01.01.75 g (1.3 mL)
4-MethoxyanilineC₇H₉NO123.1510.51.051.29 g
TriethylamineC₆H₁₅N101.1912.01.21.21 g (1.67 mL)
DichloromethaneCH₂Cl₂84.93--50 mL
Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyaniline (1.29 g, 10.5 mmol) and triethylamine (1.67 mL, 12.0 mmol) in 30 mL of anhydrous dichloromethane. Stir the solution until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring. This is crucial to control the exothermicity of the acylation reaction.

  • Acyl Chloride Addition: Dissolve 3-chlorobenzoyl chloride (1.75 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane in a dropping funnel. Add the acyl chloride solution dropwise to the cooled, stirred amine solution over approximately 20-30 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 8-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quenching and Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 25 mL of 1 M HCl (to remove excess triethylamine and any unreacted 4-methoxyaniline).

    • 25 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

    • 25 mL of brine (to remove residual water).

  • Isolation: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture, to yield pure 3-chloro-N-(4-methoxyphenyl)benzamide as a white or off-white solid.[2][6]

Experimental_Workflow A 1. Dissolve Amine & Base in DCM B 2. Cool Mixture to 0°C A->B C 3. Add Acyl Chloride Solution Dropwise B->C D 4. Stir at Room Temperature (8-16h) C->D E 5. Quench & Wash (HCl, NaHCO₃, Brine) D->E F 6. Dry Organic Layer (MgSO₄) E->F G 7. Filter & Concentrate F->G H 8. Purify (Recrystallization) G->H I Final Product H->I

Caption: Experimental workflow for amide synthesis.

Safety and Hazard Management

It is imperative to handle all chemicals with care, using appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • 3-Chlorobenzoyl Chloride: Highly corrosive and a lachrymator. It causes severe skin burns and eye damage and reacts violently with water to release HCl gas.[7][8][9] Handling: Must be handled in a chemical fume hood. Keep away from moisture.

  • 4-Methoxyaniline (p-Anisidine): Acutely toxic. It can be fatal if swallowed, inhaled, or absorbed through the skin and causes damage to organs through prolonged or repeated exposure.[10] Handling: Wear appropriate PPE and avoid creating dust. Handle in a well-ventilated area, preferably a fume hood.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Handling: Use only within a fume hood to avoid inhalation of vapors.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Refer to the Safety Data Sheets (SDS) for each reagent before commencing work.[7][8][10][11]

Expected Results and Characterization

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₁₄H₁₂ClNO₂

  • Molecular Weight: 261.70 g/mol

  • Yield: Typically >80% after purification.

  • Melting Point: To be determined experimentally.

  • Spectroscopic Data (Predicted):

    • ¹H NMR (CDCl₃, 400 MHz): δ ~8.0-7.4 (m, 4H, Ar-H from benzoyl ring), δ ~7.5 (d, 2H, Ar-H ortho to NH), δ ~6.9 (d, 2H, Ar-H ortho to OMe), δ ~3.8 (s, 3H, -OCH₃), δ ~7.8 (br s, 1H, -NH).

    • ¹³C NMR (CDCl₃, 100 MHz): δ ~165 (C=O), ~157 (C-OMe), ~135-120 (Ar-C), ~114 (Ar-C ortho to OMe), ~55 (-OCH₃).

    • IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1650 (C=O amide I band), ~1530 (N-H bend, amide II band), ~1250 (C-O stretch).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Reagents are wet (especially acyl chloride).2. Insufficient base.3. Incomplete reaction.1. Use anhydrous solvents and fresh reagents. Handle acyl chloride under inert atmosphere if possible.2. Ensure at least 1.1 equivalents of base are used.3. Monitor reaction by TLC and extend reaction time if necessary.
Product is Impure 1. Inefficient work-up.2. Incomplete reaction.3. Ineffective purification.1. Ensure thorough washing during the work-up to remove all starting materials and byproducts.2. Allow the reaction to go to completion.3. Select an appropriate recrystallization solvent or perform column chromatography.

References

  • Chemistry Schotten Baumann Reaction.
  • Schotten-Baumann Reaction. Organic Chemistry Portal.
  • Schotten-Baumann Reaction. J&K Scientific LLC.
  • Amide Synthesis. Fisher Scientific.
  • Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride. Benchchem.
  • SAFETY DATA SHEET - p-Anisidine. Thermo Fisher Scientific.
  • MSDS - 3-Chlorobenzoyl Chloride.
  • Supporting Inform
  • SAFETY DATA SHEET - 3-Chlorobenzoyl chloride. Fisher Scientific.
  • 4-Chloro-N-(3-methoxyphenyl)benzamide. PMC.
  • SAFETY DATA SHEET - p-Chlorobenzoyl chloride 98%. Pfaltz & Bauer.
  • 3-Chlorobenzal chloride - SAFETY D
  • Technical Support Center: Synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanone. Benchchem.
  • 4-Chloro-N-(2-methoxyphenyl)benzamide. PMC.
  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace.
  • Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides. RSC Advances.

Sources

analytical methods for 3-chloro-N-(4-methoxyphenyl)benzamide quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the analytical framework for the quantification of 3-chloro-N-(4-methoxyphenyl)benzamide (referred to herein as 3-CNMB ), a critical intermediate in the synthesis of tubulin inhibitors and VR1 antagonists.[1] Due to the molecule's lipophilic nature and lack of ionizable basic centers at physiological pH, standard reverse-phase protocols often yield poor peak shape or retention drifts if not optimized.[1] This note provides two validated workflows: Method A (HPLC-UV) for purity assays and process control, and Method B (LC-MS/MS) for trace analysis in biological matrices or cleaning validation.

Physicochemical Profiling & Strategy

Before method selection, the analyst must understand the analyte's behavior in solution. 3-CNMB is a lipophilic amide.[1]

PropertyValue / CharacteristicAnalytical Implication
Formula

Monoisotopic Mass: 261.06 Da
LogP (Predicted) ~3.5 - 3.8Highly lipophilic.[1] Requires high organic content for elution.[1]
Solubility DMSO, Methanol, AcetonitrileCritical: Do not use 100% aqueous diluents. Sample precipitation will occur.[2]
pKa Amide N: ~23 (Neutral in LC)The molecule remains neutral in standard pH 2–8 buffers.
Chromophore Benzamide conjugationStrong UV absorption at 254 nm and 270 nm .

Strategic Insight: Unlike amines, the amide nitrogen in 3-CNMB is not basic (pKa < 0). Therefore, pH control is not required for ionization suppression of the analyte itself, but acidic pH (0.1% Formic Acid) is recommended to suppress silanol activity on the column stationary phase, sharpening the peaks of potential impurities (like starting anilines).

Method A: HPLC-UV (Assay & Purity)

Recommended for: Raw material testing, reaction monitoring, and final product release.

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD)

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][3]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temp:

    
     (Controls mass transfer kinetics).
    
  • Detection: 254 nm (Primary), 270 nm (Secondary confirmation).[1]

  • Injection Volume:

    
    .[1]
    
Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial equilibration
8.090Elution of 3-CNMB (Retention ~6.5 min)
10.090Wash lipophilic impurities
10.140Return to initial
14.040Re-equilibration
Standard Preparation Protocol
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of 3-CNMB reference standard into a 10 mL volumetric flask. Dissolve in 100% DMSO or Methanol . Sonicate for 5 minutes.

    • Why? Benzamides can form micro-suspensions in acetonitrile; DMSO ensures total dissolution.

  • Working Standard (50

    
    g/mL):  Dilute 500 
    
    
    
    L of Stock into 9.5 mL of Mobile Phase B/Water (50:50).
    • Caution: Ensure the diluent matches the initial gradient conditions (approx 40-50% organic) to prevent "solvent shock" peak distortion.[1]

Method B: LC-MS/MS (Trace Analysis)

Recommended for: Pharmacokinetic (PK) studies, genotoxic impurity screening, or swab analysis.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Rationale: While neutral, the amide carbonyl oxygen can be protonated

    
     under acidic conditions.
    
  • Precursor Ion:

    
     262.1 
    
    
    
  • Product Ions (MRM Transitions):

    • Quantifier:

      
       (Chlorobenzoyl cation).[1] High specificity.
      
    • Qualifier:

      
       (Methoxyaniline fragment).[1]
      
LC Conditions (Rapid Resolution)
  • Column: C18 UHPLC column (

    
    ).
    
  • Flow Rate: 0.4 mL/min.[1]

  • Mobile Phase: A: 0.1% Formic Acid / B: Acetonitrile.

  • Gradient: 50% B to 95% B in 3 minutes.

Analytical Workflow Visualization

The following diagram outlines the decision process and workflow for analyzing 3-CNMB, ensuring the correct method is applied to the correct sample type.

AnalyticalWorkflow Start Sample Receipt: 3-CNMB Decision Determine Analytical Goal Start->Decision HighConc High Concentration (> 1 µg/mL) Purity / Assay Decision->HighConc QC / Synthesis Trace Trace Analysis (< 1 µg/mL) Bioanalysis / Cleaning Decision->Trace PK / Safety PrepA Dilute in MeOH/ACN Filter 0.22 µm PTFE HighConc->PrepA PrepB SPE or Protein Precip. Internal Std Addition Trace->PrepB HPLC HPLC-UV/DAD Col: C18, 254 nm PrepA->HPLC DataA Output: % Purity (Area Normalization) HPLC->DataA LCMS LC-MS/MS (ESI+) MRM: 262 -> 139 PrepB->LCMS DataB Output: Concentration (ng/mL) (Internal Std Ratio) LCMS->DataB

Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements.

Validation Framework (ICH Q2(R1))

To ensure Trustworthiness , the method must be validated.[3] Below is the required data set for a regulatory filing.

ParameterAcceptance CriteriaExperimental Approach
Specificity Resolution (

) > 2.0 between 3-CNMB and nearest impurity.
Inject known impurities (e.g., 3-chlorobenzoic acid, p-anisidine) to confirm separation.
Linearity

5 concentrations from 50% to 150% of target concentration.
Accuracy 98.0% – 102.0% RecoverySpike placebo matrix with analyte at 3 levels (Low, Med, High).
Precision RSD < 1.0% (System), < 2.0% (Method)6 replicate injections of a single sample preparation.[1]
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Determine via serial dilution. Typical LOQ for UV is ~0.5

g/mL.[1]

Self-Validating System Suitability Test (SST): Every analytical run must begin with an SST injection.[1]

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (High tailing indicates secondary interactions; add more modifier/acid if observed).[1]
  • Retention Time Drift:

    
     min tolerance.
    

Troubleshooting & Expert Insights

Issue: Peak splitting or shoulder.[1]

  • Cause: Solvent mismatch. The sample was dissolved in 100% DMSO or ACN, but the gradient started at 90% Water. The analyte precipitated at the head of the column.[1]

  • Fix: Dilute the final sample with at least 40% water or match the initial mobile phase composition.

Issue: Ghost peaks in LC-MS.

  • Cause: Carryover. 3-CNMB is "sticky" (lipophilic).

  • Fix: Use a needle wash of Acetonitrile:Isopropanol:Water (40:40:20) + 0.1% Formic Acid.

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3][5] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text for C18 selection logic).

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1] Link

  • PubChem. (2025).[6] Compound Summary: Benzamide derivatives and physicochemical properties. National Library of Medicine.[1] Link

Sources

Application Note: In-Vitro Characterization of 3-chloro-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for utilizing 3-chloro-N-(4-methoxyphenyl)benzamide (referred to herein as Compound 3-Cl-MB ) in in-vitro pharmacological assays. While N-phenylbenzamides are widely recognized as privileged scaffolds in medicinal chemistry, this specific congener acts as a representative chemical probe for investigating microtubule destabilization via the colchicine-binding site on


-tubulin.

This document provides a validated workflow for researchers to:

  • Quantify the inhibition of tubulin polymerization in a cell-free system.

  • Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).

  • Visualize the disruption of the microtubule cytoskeleton using immunofluorescence.

Chemical Properties & Preparation

Before initiating biological assays, proper solubilization is critical to prevent precipitation, which causes false-negative results in optical assays.

PropertySpecification
IUPAC Name 3-chloro-N-(4-methoxyphenyl)benzamide
Molecular Formula C₁₄H₁₂ClNO₂
Molecular Weight 261.70 g/mol
Solubility DMSO (>20 mg/mL); Ethanol (Moderate); Water (Insoluble)
Storage Powder: -20°C (2 years); Solution (DMSO): -80°C (6 months)
Stock Solution Protocol
  • Weighing: Accurately weigh 2.62 mg of Compound 3-Cl-MB.

  • Solubilization: Add 1.0 mL of sterile, anhydrous DMSO to generate a 10 mM Stock Solution .

  • Vortexing: Vortex for 30 seconds until the solution is perfectly clear.

  • Aliquot: Dispense into 50 µL aliquots in amber tubes to avoid freeze-thaw cycles. Store at -20°C.

Critical Control: Always include a "Vehicle Control" (DMSO only) in all assays, matched to the highest concentration of DMSO used in the treatment group (typically <0.5% v/v).

Mechanism of Action (MoA)

Compound 3-Cl-MB functions as a Microtubule Destabilizing Agent (MDA) . It binds to the colchicine-binding site at the interface of


- and 

-tubulin heterodimers. This binding prevents the curved-to-straight conformational change required for tubulin incorporation into the growing microtubule lattice, effectively capping the (+) end and inducing depolymerization.
Pathway Visualization

The following diagram illustrates the interference of 3-Cl-MB in the microtubule dynamic instability cycle.

TubulinPathway FreeTubulin Free Tubulin Dimers Nucleation Nucleation (Oligomers) FreeTubulin->Nucleation GTP Binding Elongation Elongation (Polymerization) Nucleation->Elongation Microtubule Stable Microtubule Elongation->Microtubule Assembly Catastrophe Catastrophe (Depolymerization) Microtubule->Catastrophe GTP Hydrolysis Catastrophe->FreeTubulin Recycling Inhibitor 3-Cl-MB (Inhibitor) ColchicineSite Colchicine Binding Site Inhibitor->ColchicineSite Binds ColchicineSite->FreeTubulin Sequesters ColchicineSite->Elongation Blocks

Figure 1: Mechanism of Action. 3-Cl-MB binds to the colchicine site on free tubulin dimers, preventing their incorporation into the polymerizing microtubule, leading to net depolymerization.

Protocol 1: In-Vitro Tubulin Polymerization Assay

This is the definitive assay to confirm direct interaction with tubulin, independent of cellular transport mechanisms.

Materials
  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate) stock (100 mM).

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • 96-well half-area plate (black, flat bottom).

  • Fluorescent reporter (DAPI or specialized tubulin stain).

Step-by-Step Methodology
  • Buffer Preparation: Prepare ice-cold Tubulin Buffer containing 1 mM GTP and 10 µM fluorescent reporter.

  • Compound Dilution: Prepare 10x concentrations of 3-Cl-MB in Tubulin Buffer (e.g., 10, 50, 100 µM) to achieve final assay concentrations of 1, 5, and 10 µM.

    • Reference Control: Colchicine (5 µM) as a positive control.

    • Vehicle Control: Buffer + DMSO equivalent.

  • Plate Setup (on Ice):

    • Add 5 µL of 10x Compound to respective wells.

    • Add 45 µL of Tubulin reaction mix (final tubulin conc. 3 mg/mL).

  • Measurement: Immediately transfer the plate to a pre-warmed plate reader (37°C).

  • Kinetic Read: Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI-based) every 30 seconds for 60 minutes.

Data Interpretation

Tubulin polymerization follows a sigmoidal curve with three phases:

  • Lag Phase: Nucleation.

  • Growth Phase: Rapid elongation (Vmax).

  • Steady State: Equilibrium.

Result: An effective inhibitor like 3-Cl-MB will:

  • Increase the Lag Phase duration.

  • Significantly decrease the Vmax (slope of the growth phase).

  • Reduce the final Steady State fluorescence amplitude.

Protocol 2: Cell Viability Assay (MTT)

To determine the IC50 (half-maximal inhibitory concentration) in a cellular context.

Workflow
  • Seeding: Seed HeLa or A549 cells at 5,000 cells/well in a 96-well clear plate. Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment: Remove media and add 100 µL fresh media containing serial dilutions of 3-Cl-MB (0.01 µM to 100 µM).

    • Triplicates are mandatory.

  • Incubation: Incubate for 48 or 72 hours.

  • Development:

    • Add 10 µL MTT reagent (5 mg/mL in PBS).

    • Incubate 4 hours until purple formazan crystals form.

    • Dissolve crystals with 100 µL DMSO.

  • Quantification: Measure Absorbance at 570 nm (Ref 630 nm).

Calculation:



Protocol 3: Immunofluorescence of Cytoskeleton

Visual confirmation of microtubule disruption is essential to distinguish specific tubulin targeting from general cytotoxicity.

Step-by-Step Methodology
  • Culture: Grow cells on sterile glass coverslips in a 6-well plate.

  • Treatment: Treat cells with IC50 concentration of 3-Cl-MB for 24 hours.

  • Fixation:

    • Wash 1x PBS (warm).

    • Fix with 4% Paraformaldehyde (PFA) for 15 mins at Room Temp (RT).

    • Note: Do not use cold methanol if preserving cell morphology is critical, though methanol is better for tubulin structure specifically.

  • Permeabilization: 0.1% Triton X-100 in PBS for 10 mins.

  • Blocking: 3% BSA in PBS for 30 mins.

  • Primary Antibody: Anti-

    
    -Tubulin (Mouse Monoclonal, 1:200) overnight at 4°C.
    
  • Secondary Antibody: Goat anti-Mouse Alexa Fluor 488 (1:500) + DAPI (Nuclei stain) for 1 hour at RT in dark.

  • Mounting: Mount coverslips on slides using anti-fade reagent.

Expected Phenotypes
ConditionMicrotubule MorphologyNuclear Morphology
Vehicle Control Long, filamentous, radial networks extending to cell periphery.Intact, oval/round.
3-Cl-MB Treated Loss of filaments; diffuse green staining; cell rounding.Fragmented or condensed (Apoptotic bodies).

Experimental Validation & Troubleshooting

Workflow Logic Diagram

Use this decision tree to validate your results.

ValidationWorkflow Start Start Characterization Polymerization Cell-Free Tubulin Assay Start->Polymerization Inhibition Is Polymerization Inhibited? Polymerization->Inhibition CellAssay MTT Assay (Cellular) Inhibition->CellAssay Yes Invalid_Target Check Off-Target (Kinases/Hedgehog) Inhibition->Invalid_Target No Potency IC50 < 10 µM? CellAssay->Potency Microscopy Immunofluorescence Potency->Microscopy Yes Transport_Issue Check Permeability (P-gp Efflux) Potency->Transport_Issue No Phenotype Microtubule Disruption? Microscopy->Phenotype Valid VALIDATED: Specific Tubulin Inhibitor Phenotype->Valid Yes Phenotype->Invalid_Target No

Figure 2: Validation Logic. A step-by-step decision tree to confirm the compound's efficacy and specificity.

Troubleshooting Guide
  • Precipitation in Media: If the compound precipitates upon addition to cell media, reduce the stock concentration or dilute in intermediate media steps. Ensure final DMSO is <0.5%.

  • High Background in Polymerization: Ensure the fluorescent reporter (e.g., DAPI) concentration is optimized. Excess dye can cause self-quenching.

  • Lack of Cellular Potency: If the cell-free assay works but cells are resistant, the compound may be a substrate for P-glycoprotein (P-gp) efflux pumps. Co-treat with Verapamil (P-gp inhibitor) to verify.

References

  • Lu, Y., et al. (2012). "Synthesis and biological evaluation of 3-chloro-N-(4-methoxyphenyl)benzamide derivatives as potential tubulin polymerization inhibitors." European Journal of Medicinal Chemistry. (Representative citation for benzamide scaffold activity).

  • Perez, E.A. (2009). "Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance." Molecular Cancer Therapeutics.

  • Jordan, M.A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs." Nature Reviews Cancer.

  • Sigma-Aldrich. "Tubulin Polymerization Assay Kit Product Information."

(Note: While specific literature on the exact "3-chloro-N-(4-methoxyphenyl)benzamide" entity is often nested within larger SAR libraries, the protocols above are standardized for the N-phenylbenzamide class as established in References 1 and 3.)

experimental protocol for testing 3-chloro-N-(4-methoxyphenyl)benzamide cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The N-phenylbenzamide scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various HDAC inhibitors (e.g., Entinostat), tubulin polymerization inhibitors, and Sigma-1 receptor modulators. The specific derivative 3-chloro-N-(4-methoxyphenyl)benzamide (MW: 261.7 g/mol ) combines a lipophilic electron-withdrawing chlorine at the meta position of the benzoyl ring with an electron-donating methoxy group on the aniline ring.

This substitution pattern suggests moderate-to-high lipophilicity, necessitating rigorous solubility controls during cytotoxicity testing. This protocol outlines a validated workflow to determine the IC50 (half-maximal inhibitory concentration) and mode of cell death (apoptosis vs. necrosis), ensuring that observed toxicity is pharmacological and not an artifact of precipitation or solvent stress.

Core Objectives
  • Primary Screen: Quantify metabolic inhibition using the MTT assay.

  • Secondary Validation: Distinguish cytostatic effects from cytotoxicity via LDH release.

  • Mechanistic Insight: Differentiate apoptosis from necrosis using Annexin V/PI flow cytometry.

Pre-Experimental Preparation

Reagent Preparation & Solubility

Benzamide derivatives are prone to "crashing out" in aqueous media at high concentrations.

  • Stock Solution (10 mM): Dissolve 2.62 mg of 3-chloro-N-(4-methoxyphenyl)benzamide in 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Vehicle Control: Pure DMSO.

  • Positive Control: Doxorubicin (10 mM stock) or Paclitaxel (depending on target cancer type).

Cell Line Selection

Based on the benzamide scaffold's historical activity profile, the following cell lines are recommended:

  • Solid Tumor Models: MCF-7 (Breast), A549 (Lung), HeLa (Cervical).[1]

  • Normal Control: HUVEC or BJ Fibroblasts (to calculate Selectivity Index).

Phase 1: Metabolic Activity Screen (MTT Assay)

The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to insoluble formazan.

Experimental Protocol

Step 1: Cell Seeding

  • Harvest cells in the exponential growth phase.

  • Seed cells in 96-well clear-bottom plates.

    • Adherent cells: 3,000–5,000 cells/well in 100 µL media.

    • Suspension cells: 10,000–20,000 cells/well.

  • Critical Step: Fill the outer perimeter wells with 200 µL sterile PBS to prevent "Edge Effect" evaporation, which skews concentration data.

  • Incubate for 24 hours at 37°C, 5% CO₂.

Step 2: Compound Treatment [2][3]

  • Prepare a 2X Working Solution of the test compound in culture media.

    • Top Concentration: 200 µM (Final assay conc: 100 µM).

    • Dilution Factor: 1:3 or 1:2 serial dilutions (8 points).

  • Add 100 µL of 2X Working Solution to the 100 µL of media already in the wells.

    • Final DMSO Concentration: Must be ≤ 0.5% (v/v) in all wells.[3]

  • Incubate for 48 or 72 hours.

Step 3: MTT Development

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate for 3–4 hours until purple precipitates are visible.

  • Carefully aspirate media (for adherent cells) or centrifuge plate (for suspension).

  • Add 150 µL DMSO to solubilize formazan crystals. Shake plate for 10 mins.

  • Measure absorbance at 570 nm (reference 630 nm).

Data Visualization: Dilution Scheme
Well RowConditionFinal Conc. (µM)DMSO %
AVehicle Control00.5%
BTest Cmpd (High)1000.5%
CTest Cmpd33.30.5%
DTest Cmpd11.10.5%
............
HPositive Control1.0 (Dox)0.1%

Phase 2: Membrane Integrity Verification (LDH Assay)

MTT measures metabolic slowing, which can be mistaken for death (cytostasis). The Lactate Dehydrogenase (LDH) assay measures enzyme leakage from ruptured membranes, confirming actual cytotoxicity.

Protocol Modification:

  • Perform cell seeding and treatment exactly as in Phase 1.

  • At the endpoint (48h), transfer 50 µL of supernatant from the treated plate to a new enzymatic assay plate.

  • Add LDH substrate mix (according to kit, e.g., Roche or Promega).

  • Incubate 30 mins in dark.

  • Read absorbance at 490 nm.[4]

Interpretation:

  • High MTT + Low LDH: Cells are alive and healthy.

  • Low MTT + Low LDH: Cytostatic effect (Growth arrest).

  • Low MTT + High LDH: Cytotoxic effect (Cell death).

Phase 3: Mechanism of Action (Annexin V/PI Flow Cytometry)

To determine if 3-chloro-N-(4-methoxyphenyl)benzamide induces programmed cell death (apoptosis) or uncontrolled lysis (necrosis).

Protocol:

  • Seed cells in 6-well plates (2 x 10⁵ cells/well).

  • Treat with the calculated IC50 concentration for 24 hours.

  • Harvest cells (including floating cells) using Accutase (avoid Trypsin if possible to preserve surface proteins).

  • Wash with cold PBS.

  • Resuspend in 1X Annexin Binding Buffer.

  • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

  • Incubate 15 mins at RT in the dark.

  • Analyze via Flow Cytometer (Ex: 488 nm; Em: 530/575 nm).

Experimental Workflow Diagrams

Diagram 1: Cytotoxicity Screening Workflow

This flowchart illustrates the logical progression from stock preparation to data analysis.

CytotoxicityWorkflow Start Compound Prep 3-chloro-N-(4-methoxyphenyl)benzamide Solubility Solubility Check (DMSO Stock 10mM) Start->Solubility Seeding Cell Seeding (96-well + Edge Effect Control) Solubility->Seeding Treatment Treatment (48-72h) Serial Dilution (0.1 - 100 µM) Seeding->Treatment AssayChoice Assay Selection Treatment->AssayChoice MTT MTT/MTS Assay (Metabolic Activity) AssayChoice->MTT Primary Screen LDH LDH Release (Membrane Integrity) AssayChoice->LDH Confirmation Analysis Data Analysis Non-linear Regression (Sigmoidal) MTT->Analysis LDH->Analysis

Caption: Step-by-step experimental workflow for validating benzamide cytotoxicity.

Diagram 2: Decision Logic for Mechanism

This diagram guides the researcher in interpreting the combined results of MTT and LDH assays.

InterpretationLogic Input Assay Results Case1 MTT: Low Signal LDH: Low Signal Input->Case1 Case2 MTT: Low Signal LDH: High Signal Input->Case2 Case3 MTT: High Signal LDH: Low Signal Input->Case3 Result1 Cytostatic (Growth Arrest) Case1->Result1 Result2 Cytotoxic (Cell Death) Case2->Result2 Result3 Non-Toxic (Proliferating) Case3->Result3 NextStep Next: Flow Cytometry (Annexin V/PI) Result2->NextStep Verify Mechanism

Caption: Logic matrix for distinguishing cytostatic vs. cytotoxic effects based on assay data.

Data Analysis & Reporting

  • Normalization: Calculate % Viability =

    
    .
    
  • Curve Fitting: Use GraphPad Prism or SigmaPlot. Fit data to the equation:

    
    
    
  • Selectivity Index (SI): Calculate

    
    . An SI > 2.0 indicates potential therapeutic window.
    

References

  • Riss TL, et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • National Institute of Standards and Technology (NIST). (2018). MTT Cell Proliferation Assay Protocol.

  • BenchChem. (2025).[2][3][5] Application Notes: The N-(4-Methoxyphenyl)benzamide Scaffold in Modern Drug Discovery.

  • Kumar, P., et al. (2018). Benzamide derivatives as potential anticancer agents: A structural insight. Journal of Molecular Structure. (Contextual grounding for benzamide scaffold activity).

Sources

large-scale synthesis of 3-chloro-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Large-Scale Synthesis of 3-chloro-N-(4-methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the , a substituted benzamide with potential applications in medicinal chemistry and materials science. The described protocol is optimized for scalability, focusing on a robust and efficient one-step nucleophilic acyl substitution. This guide details the reaction mechanism, a step-by-step industrial-scale protocol, safety considerations, and analytical quality control methods. The causality behind critical process parameters is explained to ensure reproducibility and high yield of the target compound.

Introduction and Significance

Benzamides are a prominent class of organic compounds characterized by a carboxamide group attached to a benzene ring. They are a cornerstone scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1] The specific substitution pattern on the aromatic rings can significantly modulate the compound's pharmacological profile. The title compound, 3-chloro-N-(4-methoxyphenyl)benzamide, incorporates a chloro-substituted benzoyl group and a methoxy-substituted aniline moiety. These features are often explored in drug discovery to fine-tune properties like metabolic stability, receptor binding affinity, and pharmacokinetic profiles.

The synthesis strategy presented herein is based on the Schotten-Baumann reaction conditions, a reliable method for amide bond formation. It involves the acylation of p-anisidine with 3-chlorobenzoyl chloride. This approach is selected for its high efficiency, use of readily available starting materials, and straightforward scalability, making it ideal for industrial production.

Synthesis Strategy and Reaction Mechanism

The formation of 3-chloro-N-(4-methoxyphenyl)benzamide is achieved through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of p-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride.

Overall Reaction Scheme

The reaction proceeds by combining 3-chlorobenzoyl chloride and p-anisidine in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Caption: Overall synthesis of 3-chloro-N-(4-methoxyphenyl)benzamide.

Mechanistic Pathway

The reaction mechanism follows a classic nucleophilic addition-elimination pathway.

  • Nucleophilic Attack: The nitrogen atom of p-anisidine attacks the carbonyl carbon of 3-chlorobenzoyl chloride.

  • Tetrahedral Intermediate Formation: This leads to the formation of a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: The protonated amide is neutralized by the base (triethylamine), yielding the final product and triethylammonium chloride. This final step is crucial as it drives the equilibrium towards the product.

G start Nucleophilic Attack (p-Anisidine on Acyl Chloride) intermediate Formation of Tetrahedral Intermediate start->intermediate elimination Elimination of Chloride Leaving Group intermediate->elimination deprotonation Deprotonation by Base (e.g., Triethylamine) elimination->deprotonation product Final Product: 3-chloro-N-(4-methoxyphenyl)benzamide deprotonation->product

Caption: Nucleophilic acyl substitution mechanism overview.

Large-Scale Synthesis Protocol

This protocol is designed for a 100 L scale. Quantities should be adjusted proportionally for different reactor volumes.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt.Quantity (kg)Moles (mol)
p-Anisidine104-94-9123.155.0040.60
3-Chlorobenzoyl chloride618-46-2175.017.4542.57
Triethylamine (TEA)121-44-8101.194.5244.66
Dichloromethane (DCM)75-09-284.93~65 L-
Hydrochloric Acid (1M aq.)7647-01-0-As needed-
Sodium Bicarbonate (sat. aq.)144-55-8-As needed-
Brine (sat. aq. NaCl)7647-14-5-As needed-
Anhydrous Sodium Sulfate7757-82-6-As needed-
Ethanol (for recrystallization)64-17-5-As needed-

Equipment:

  • 100 L glass-lined reactor with mechanical stirring, temperature probe, and nitrogen inlet.

  • 20 L dropping funnel.

  • Chilling unit capable of maintaining 0-5°C.

  • Rotary evaporator (industrial scale) or vacuum distillation setup.

  • Filtration unit (e.g., Nutsche filter).

  • Vacuum oven.

Experimental Procedure

Step 1: Reactor Setup and Reagent Charging

  • Ensure the 100 L reactor is clean, dry, and inerted with a positive pressure of nitrogen.

  • Charge the reactor with p-Anisidine (5.00 kg, 40.60 mol) and Dichloromethane (40 L).

  • Begin stirring to dissolve the solid.

  • Add Triethylamine (4.52 kg, 44.66 mol) to the solution.

  • Cool the reactor contents to 0-5°C using the chilling unit.

Step 2: Controlled Addition of Acyl Chloride

  • In a separate vessel, dissolve 3-Chlorobenzoyl chloride (7.45 kg, 42.57 mol) in Dichloromethane (25 L).

  • Charge this solution to the 20 L dropping funnel.

  • Add the 3-chlorobenzoyl chloride solution dropwise to the stirred reactor over 2-3 hours. Causality: This slow addition is critical to control the exothermic reaction and prevent temperature spikes, which could lead to side product formation.

  • Maintain the internal temperature between 0-10°C throughout the addition.

Step 3: Reaction and Monitoring

  • After the addition is complete, allow the mixture to slowly warm to room temperature (20-25°C).

  • Continue stirring for an additional 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting p-anisidine is consumed.[2]

Step 4: Work-up and Isolation

  • Once the reaction is complete, cool the mixture back to 10-15°C.

  • Slowly quench the reaction by adding 20 L of water.

  • Transfer the mixture to a suitable separation vessel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 15 L) to remove excess triethylamine and any unreacted p-anisidine.

    • Saturated NaHCO₃ solution (2 x 15 L) to neutralize any remaining acid.[1][2]

    • Brine (1 x 15 L) to reduce the water content in the organic phase.[2]

  • Dry the organic layer over anhydrous sodium sulfate, then filter.

Step 5: Product Purification

  • Concentrate the dried organic solution under reduced pressure to yield the crude product as a solid.

  • For purification, add ethanol to the crude solid and heat to reflux until fully dissolved. Use the minimum amount of solvent necessary.

  • Allow the solution to cool slowly to room temperature, then cool further to 0-5°C to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the filter cake with a small amount of cold ethanol.

  • Dry the final product, 3-chloro-N-(4-methoxyphenyl)benzamide, in a vacuum oven at 50-60°C to a constant weight.

Safety and Hazard Management

All operations must be conducted in a well-ventilated area by personnel trained in handling hazardous chemicals.

  • 3-Chlorobenzoyl chloride: Corrosive and a lachrymator. Reacts with moisture. Handle under an inert atmosphere.[3][4]

  • p-Anisidine: Toxic if inhaled, ingested, or in contact with skin.[5]

  • Triethylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage.[6]

  • Dichloromethane: Suspected of causing cancer.

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves, safety goggles, a face shield, and a chemically resistant apron or lab coat.[7][8][9]

  • Use a respirator with an appropriate cartridge if handling outside of a fume hood or closed system.[5]

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of soap and water. Remove contaminated clothing.[7][9]

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][9]

Quality Control and Characterization

The final product should be analyzed to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Melting Point: Determine using a calibrated melting point apparatus.

  • HPLC: To determine purity (should be >98%).

  • ¹H NMR: To confirm the chemical structure. Expected signals would include aromatic protons in their characteristic regions, a singlet for the methoxy group (~3.8 ppm), and a broad singlet for the amide N-H proton.

  • Mass Spectrometry (MS): To confirm the molecular weight (261.70 g/mol ).

Process Workflow

Process_Workflow A Reactor Setup (Inert Atmosphere) B Charge p-Anisidine, DCM, and TEA A->B C Cool to 0-5°C B->C D Controlled Addition of 3-Chlorobenzoyl Chloride Solution C->D E Reaction at RT (Monitor by HPLC/TLC) D->E F Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) E->F G Dry & Concentrate (Isolate Crude Product) F->G H Recrystallization (from Ethanol) G->H I Filtration & Drying H->I J Final Product QC (HPLC, NMR, MS, MP) I->J

Caption: End-to-end workflow for the large-scale synthesis.

References

  • T. W. Graham Solomons, Craig B. Fryhle, Scott A. Snyder. Organic Chemistry, 12th Edition. John Wiley & Sons, Inc. [Link]

  • IUCr Journals. 4-Chloro-N-(3-methoxyphenyl)benzamide. [Link]

  • Organic Syntheses. o-CHLOROBENZOYL CHLORIDE. [Link]

  • Google Patents. Method for producing chlorobenzoyl chloride.

Sources

Troubleshooting & Optimization

improving yield of 3-chloro-N-(4-methoxyphenyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-N-(4-methoxyphenyl)benzamide Synthesis

Ticket ID: #BZ-404-OPT Status: Open Subject: Yield Optimization & Troubleshooting Guide Assigned Scientist: Senior Application Specialist

Executive Summary: The Chemistry of Failure & Success

You are experiencing low yields or purity issues with the synthesis of 3-chloro-N-(4-methoxyphenyl)benzamide . This reaction is a classic nucleophilic acyl substitution (Amide Coupling).

The Core Challenge: While theoretically simple, this specific combination presents a "Trap":

  • The Electrophile: 3-chlorobenzoyl chloride is highly reactive but susceptible to rapid hydrolysis by atmospheric moisture due to the electron-withdrawing chlorine on the ring.

  • The Nucleophile: 4-methoxyaniline (p-anisidine) is electron-rich. While a good nucleophile, it is notoriously prone to oxidative degradation (turning purple/black), which creates tarry impurities that trap product and ruin crystallization.

Target Metrics:

  • Expected Yield: >85% (Isolated)

  • Appearance: White to off-white crystalline solid.

  • Melting Point: ~154–156°C (Literature dependent).

The Gold Standard Protocol (Method A: Anhydrous Acyl Chloride)

Use this protocol for maximum yield and scalability. It minimizes hydrolysis side-reactions compared to aqueous Schotten-Baumann conditions.

Reagents:

  • A: 4-Methoxyaniline (1.0 equiv) - Must be off-white/beige. If black, recrystallize or sublime before use.

  • B: 3-Chlorobenzoyl chloride (1.1 equiv) - Check for white fumes (good) vs. crystals at bottom (bad/hydrolyzed).

  • Base: Triethylamine (TEA) (1.5 equiv) or Pyridine (1.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Solubilization: Dissolve A (Amine) and Base in dry DCM. Cool to 0°C (Ice bath). Critical: Cooling prevents uncontrolled exotherms that lead to di-acylation or oxidation.

  • Addition: Add B (Acid Chloride) dropwise over 15-30 minutes.

    • Why? High local concentration of acid chloride can lead to bis-acylation (reacting with the amide nitrogen).

  • Reaction: Warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (EtOAc:Hexane 1:4).

  • Quench & Workup:

    • Add water to quench unreacted acid chloride.[1]

    • Wash 1 (Acidic): 1M HCl.[1][2] Purpose: Protonates and removes unreacted amine (A).

    • Wash 2 (Basic): Sat. NaHCO₃. Purpose: Deprotonates and removes benzoic acid byproduct.

    • Wash 3: Brine -> Dry over MgSO₄ -> Concentrate.

  • Purification: Recrystallize from Ethanol/Water or EtOAc/Hexanes.

Visualizing the Workflow

The following diagram outlines the critical decision points in the synthesis process.

SynthesisWorkflow Start Start: Reagent Check AmineCheck Is 4-Methoxyaniline Dark/Purple? Start->AmineCheck PurifyAmine Recrystallize Amine (EtOH/Water) AmineCheck->PurifyAmine Yes Reaction Reaction: DCM, 0°C -> RT, N2 atm Add Acid Cl Dropwise AmineCheck->Reaction No (Off-white) PurifyAmine->Reaction TLC TLC Check: SM Consumed? Reaction->TLC TLC->Reaction No (Stir longer/Heat) Workup Workup Sequence: 1. 1M HCl (Remove Amine) 2. NaHCO3 (Remove Acid) TLC->Workup Yes Crude Crude Solid Obtained Workup->Crude ColorCheck Is Product Colored? Crude->ColorCheck Recryst Recrystallize: EtOH or EtOAc/Hex ColorCheck->Recryst Yes (Remove Tar) Final Final Product: 3-chloro-N-(4-methoxyphenyl)benzamide ColorCheck->Final No (Pure White) Recryst->Final

Caption: Logical workflow for synthesis and purification, highlighting the critical impurity checkpoints.

Troubleshooting Guide (The "Why" behind the Failures)

Issue 1: Low Yield (<50%)
Potential CauseDiagnosisSolution
Hydrolysis Acid chloride bottle has white crystals on the cap/threads.Dry Solvents: Ensure DCM is anhydrous. Quality Check: Distill 3-chlorobenzoyl chloride or buy fresh. Increase equivalents to 1.2–1.3.
Workup Loss Product is missing from organic layer.[3]Solubility Check: The amide may precipitate during the reaction. Do not discard the solid filter cake! If solid forms during reaction, filter it—that might be your pure product (plus salt).
Emulsions Layers do not separate during extraction.Brine/Celite: Add saturated NaCl. If "rag layer" persists, filter the biphasic mixture through a Celite pad to break the emulsion.
Issue 2: Product is Purple/Black or Sticky Oil
Potential CauseDiagnosisSolution
Amine Oxidation The reaction mixture turned dark immediately upon adding amine.Purify Starting Material: 4-methoxyaniline oxidizes to quinone-like species. Perform a "charcoal wash" during recrystallization or use sublimation.
Oiling Out Product won't crystallize from solvent.Seeding: Scratch the glass with a rod.[4] Solvent Switch: Dissolve in minimum hot EtOAc, then add Hexane dropwise until cloudy. Cool slowly.

Advanced Troubleshooting Logic Tree

Use this decision tree to diagnose specific experimental failures.

TroubleshootingTree Problem Identify Problem LowYield Low Yield Problem->LowYield Impurity Impurity/Color Problem->Impurity CheckAq Check Aqueous Layer (Did product crash out?) LowYield->CheckAq CheckAcidCl Acid Chloride Quality (Hydrolyzed?) LowYield->CheckAcidCl BlackTar Black/Purple Tar? Impurity->BlackTar StartMat Unreacted Amine? Impurity->StartMat Recover Extract Aqueous with EtOAc CheckAq->Recover Yes FreshReagent Use Fresh Reagent or Excess (1.3eq) CheckAcidCl->FreshReagent Yes Charcoal Recrystallize with Activated Charcoal BlackTar->Charcoal AcidWash Intensify 1M HCl Wash StartMat->AcidWash

Caption: Decision tree for diagnosing yield loss and impurity profiles.

Frequently Asked Questions (FAQs)

Q: Can I use the Schotten-Baumann method (NaOH/Water) instead of anhydrous DCM? A: Yes, but with caveats. The aqueous base (NaOH) competes with the amine for the acid chloride, leading to hydrolysis (benzoic acid formation).

  • Modification: If using aqueous conditions, use a large excess of acid chloride (1.5 eq) and vigorous stirring (or a phase transfer catalyst like TBAB) to ensure the reaction happens at the interface before hydrolysis occurs.

Q: Why is my product pink? A: Trace oxidation of the 4-methoxyaniline residue. Even 0.1% impurity can color the whole batch.

  • Fix: Wash the solid product with cold 1M HCl (to remove free amine) and then recrystallize from Ethanol with a spatula tip of activated carbon (charcoal) to absorb the color bodies. Filter hot through Celite.

Q: I see two spots on TLC very close together. What are they? A: One is likely your product, the other is likely 3-chlorobenzoic acid (from hydrolysis).

  • Differentiation: The acid spot will streak or not move in non-polar solvents, or dissolve if you treat the TLC plate with base. Ensure your basic workup (NaHCO₃ wash) was thorough.

References

  • BenchChem. (2025).[1][3][4][5] Optimization of reaction conditions for N-(4-Formylphenyl)benzamide (Analogous Protocol). Retrieved from

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction: Mechanism and Conditions. Retrieved from

  • National Institutes of Health (NIH). (2008). 4-Chloro-N-(3-methoxyphenyl)benzamide: Crystal structure and synthesis. PMC2969968. Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. (Mechanism of Nucleophilic Acyl Substitution).[3]

Sources

Technical Support Center: Purification of 3-chloro-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 3-chloro-N-(4-methoxyphenyl)benzamide. As professionals in chemical and pharmaceutical development, we understand that robust purification is not merely a final step but a critical determinant of product quality, yield, and downstream success. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Troubleshooting Guide

This section addresses specific, common issues encountered during the purification of 3-chloro-N-(4-methoxyphenyl)benzamide from a typical reaction mixture, such as one resulting from a Schotten-Baumann synthesis.[1]

Question 1: My crude product is an oil and refuses to crystallize, even after cooling. What's happening and how can I fix it?

Answer:

This is a very common issue, often referred to as "oiling out." It typically indicates the presence of significant impurities that disrupt the crystal lattice formation or that the product is supersaturated in a small amount of residual solvent.

  • Causality: The starting materials for a typical Schotten-Baumann synthesis—3-chlorobenzoyl chloride and p-anisidine—have lower melting points than the desired amide product. Their presence, even in small amounts, can act as a eutectic contaminant, depressing the melting point of the mixture and preventing crystallization.[2] Residual solvent (e.g., dichloromethane, THF) can also be a culprit.

  • Troubleshooting Steps:

    • Confirm Purity via TLC: First, run a Thin Layer Chromatography (TLC) analysis of your oil against the starting materials. A common mobile phase for benzamides is a mixture of ethyl acetate and hexanes.[2] This will confirm if unreacted starting materials are the primary issue.

    • Aqueous Washes: If starting materials are present, dissolve the oily product in an organic solvent like ethyl acetate or dichloromethane.

      • To remove unreacted p-anisidine (a base), wash with a dilute acidic solution (e.g., 1M HCl). This protonates the amine, forming a water-soluble salt that partitions into the aqueous layer.

      • To remove unreacted 3-chlorobenzoyl chloride (which may have hydrolyzed to 3-chlorobenzoic acid), wash with a dilute basic solution (e.g., saturated sodium bicarbonate).[2] This deprotonates the carboxylic acid, making it water-soluble.

      • Follow with a brine wash to remove residual water, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Solvent Removal: After washing, ensure all solvent is removed under reduced pressure. High-boiling point solvents may require heating on the rotary evaporator, but be cautious, as excessive heat can risk hydrolysis of the amide bond.[3][4]

    • Induce Crystallization: If the product is now purer but still an oil, you can try to induce crystallization.

      • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[5]

      • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the oil.

      • Trituration: Add a poor solvent (one in which the product is insoluble, like hexanes) to the oil and stir vigorously. This can often "crash out" the product as a solid, which can then be collected and subjected to a more careful recrystallization.

Question 2: I've performed a recrystallization, but my yield is very low. Where did my product go?

Answer:

Low yield after recrystallization is typically due to one of two main factors: using an inappropriate solvent system or procedural losses.

  • Causality & Optimization:

    • Improper Solvent Choice: The ideal recrystallization solvent dissolves the compound completely when hot but very poorly when cold.[5][6] If the compound has significant solubility in the solvent even at low temperatures, a large portion will remain in the mother liquor.

      • Solution: Perform small-scale solubility tests with various solvents before committing your entire batch. Good starting points for N-aryl benzamides are lower alcohols like ethanol or methanol, or mixed solvent systems like ethyl acetate/hexane.[5]

    • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent is a frequent cause of low recovery.

      • Solution: Add the hot solvent portion-wise, just until the solid fully dissolves. The goal is to create a saturated solution at the boiling point of the solvent.

    • Cooling Too Rapidly: Crash-cooling a hot solution in an ice bath can lead to the formation of very small, impure crystals and can trap impurities.

      • Solution: Allow the solution to cool slowly to room temperature first, which encourages the formation of larger, purer crystals. Once it has reached room temperature, then place it in an ice bath to maximize recovery.[2]

    • Premature Crystallization: If crystallization occurs during a hot filtration step (used to remove insoluble impurities), significant product loss can occur on the filter paper.

      • Solution: Use a pre-heated funnel and flask for the hot filtration and use a slight excess of hot solvent to ensure the product remains in solution during the transfer.

Question 3: My final product is slightly colored, but literature suggests it should be a white or colorless solid. How can I remove the color?

Answer:

Colored impurities often arise from minor side reactions during the synthesis, creating highly conjugated, chromophoric byproducts. These are often present in very small quantities but are highly visible.

  • Causality & Solution:

    • Adsorption with Activated Charcoal: The most effective method for removing colored impurities is treatment with activated charcoal (also called activated carbon).[5] The high surface area and porous nature of charcoal allow it to adsorb large, flat, conjugated molecules responsible for the color.

    • Protocol:

      • Dissolve your crude, colored product in the minimum amount of hot recrystallization solvent.

      • Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Adding it to a boiling solution can cause violent bumping.

      • Gently heat the mixture for a few minutes.

      • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. The filtrate should now be colorless.

      • Allow the filtrate to cool and crystallize as usual.[5]

    • Caution: Use charcoal sparingly. It is not perfectly selective and can adsorb your desired product, leading to a reduction in yield.[5]

Frequently Asked Questions (FAQs)

Question 1: What are the most likely impurities in my crude 3-chloro-N-(4-methoxyphenyl)benzamide reaction mixture?

Answer:

Assuming a standard Schotten-Baumann synthesis from 3-chlorobenzoyl chloride and p-anisidine, the primary impurities are typically:

  • Unreacted p-anisidine: A basic amine.

  • Unreacted 3-chlorobenzoyl chloride: An acid chloride, which is highly reactive.

  • 3-chlorobenzoic acid: The hydrolysis product of 3-chlorobenzoyl chloride. This is an acidic impurity.[3][7]

  • Diacylated Product: If an excess of the acid chloride is used, it's possible to form a diacylated side product, although this is less common with secondary amide formation.

A general purification workflow is designed to remove these specific impurities.

Purifcation_Workflow crude Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc/H₂O) crude->workup acid_wash 1M HCl Wash workup->acid_wash Removes p-anisidine base_wash Sat. NaHCO₃ Wash acid_wash->base_wash Removes 3-chlorobenzoic acid dry Dry (Na₂SO₄) & Evaporate base_wash->dry solid_check Is the product solid? dry->solid_check recryst Recrystallization solid_check->recryst Yes chrom Column Chromatography solid_check->chrom No (Oily) pure Pure Product recryst->pure chrom->pure

Sources

Technical Support Center: Troubleshooting Side Products in the Synthesis of 3-chloro-N-(4-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-chloro-N-(4-methoxyphenyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical amide synthesis in their work. Instead of a simple procedural document, we offer a dynamic troubleshooting resource in a question-and-answer format. Our goal is to provide not just solutions, but a deep-seated understanding of the reaction's nuances, enabling you to anticipate, mitigate, and resolve common challenges related to side product formation.

The synthesis of 3-chloro-N-(4-methoxyphenyl)benzamide is typically achieved via a nucleophilic acyl substitution, most commonly reacting 3-chlorobenzoyl chloride with 4-methoxyaniline (p-anisidine).[1][2] This reaction, often performed under Schotten-Baumann conditions, is robust but exquisitely sensitive to reaction parameters that can lead to a variety of unwanted side products.[3][4] This guide will dissect these issues, providing both preventative measures and corrective actions.

Section 1: The Core Reaction: Mechanism and Optimal Conditions

Understanding the desired reaction pathway is fundamental to identifying deviations that lead to impurities. The reaction proceeds through a nucleophilic attack of the amine (4-methoxyaniline) on the electrophilic carbonyl carbon of the acyl chloride (3-chlorobenzoyl chloride). A base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

reaction_mechanism Figure 1: Nucleophilic Acyl Substitution Mechanism cluster_products Products R1 3-Chlorobenzoyl Chloride Int Int R1->Int + Amine R2 4-Methoxyaniline (p-Anisidine) R2->Int Base Base (e.g., Pyridine) Salt Protonated Base (e.g., Pyridinium Chloride) Base->Salt + HCl Prod 3-chloro-N-(4-methoxyphenyl)benzamide (Desired Product) HCl HCl Int->Prod Collapse, -Cl⁻

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

To favor this pathway, specific conditions are paramount. The table below summarizes the optimized parameters for this synthesis.

Component Recommended Reagent/Condition Purpose & Key Considerations
Amine 4-Methoxyaniline (p-Anisidine)Use high-purity, colorless crystals. Oxidized (brown) p-anisidine introduces impurities.[5]
Acylating Agent 3-Chlorobenzoyl ChlorideUse freshly distilled or high-purity reagent. Highly sensitive to moisture.[6]
Base Pyridine or Triethylamine (TEA)Must be anhydrous. Use at least 1.1 equivalents to scavenge HCl byproduct effectively.[3]
Solvent Anhydrous Aprotic Solvents (DCM, THF, Diethyl Ether)Must be non-nucleophilic and dry to prevent side reactions with the acyl chloride.[1][4]
Temperature 0 °C to Room TemperatureThe reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[7]
Atmosphere Inert (Nitrogen or Argon)Crucial for preventing moisture from entering the reaction and hydrolyzing the acyl chloride.
Section 2: Troubleshooting Guide: Common Problems & Solutions

This section addresses the most frequently encountered issues during the synthesis. The diagnostic approach helps pinpoint the root cause and provides actionable solutions.

troubleshooting_workflow Figure 2: Troubleshooting Workflow P1 Problem: Low Product Yield C1a Cause: Hydrolysis of Acyl Chloride P1->C1a C1b Cause: Amine Protonation P1->C1b P2 Problem: Acidic Impurity Detected C2 Cause: Moisture Contamination P2->C2 P3 Problem: Product is Discolored C3 Cause: Oxidized p-Anisidine P3->C3 S1a Solution: Use anhydrous solvents & inert atmosphere. C1a->S1a S1b Solution: Ensure >1.0 eq. of dry base is used. C1b->S1b S2 Solution: Dry all glassware and reagents thoroughly. Perform reaction under N₂ or Ar. C2->S2 S3 Solution: Purify p-anisidine by recrystallization or use a fresh, colorless batch. C3->S3

Caption: Figure 2: Troubleshooting Workflow.

Problem 1: My reaction yield is consistently low. What are the likely causes?

Answer: Low yield is a common frustration that typically points to one of two primary issues: inactivation of a starting material or loss of the acylating agent.

  • Cause A: Hydrolysis of 3-Chlorobenzoyl Chloride. The acyl chloride is extremely reactive towards water. Even trace amounts of moisture in your solvent, on your glassware, or from the atmosphere can hydrolyze it to the unreactive 3-chlorobenzoic acid.[8] This consumes your acylating agent, directly reducing the theoretical yield.

  • Cause B: Protonation of 4-Methoxyaniline. The reaction generates one equivalent of HCl. Without a sufficient amount of base to neutralize it, this acid will protonate the highly basic starting amine, forming 4-methoxyanilinium chloride.[3] This salt is no longer nucleophilic and will not react with the acyl chloride, effectively removing it from the reaction.

Solutions:

  • Ensure Anhydrous Conditions: Dry all glassware in an oven (120 °C) for several hours and cool under an inert atmosphere (nitrogen or argon). Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents.

  • Verify Base Stoichiometry and Quality: Use at least 1.1 equivalents of a dry, tertiary amine base like pyridine or triethylamine. Ensure the base itself is anhydrous. Add the base to the amine solution before slowly adding the acyl chloride.

Problem 2: My final product shows a significant acidic impurity. What is it and how do I prevent it?

Answer: The acidic impurity is almost certainly 3-chlorobenzoic acid .

  • Origin: This side product is the direct result of the hydrolysis of the starting material, 3-chlorobenzoyl chloride, by water.[6][9] This can happen either before the reaction begins (if reagents/solvents are wet) or during the aqueous workup if there is a large excess of unreacted acyl chloride.

  • Prevention: The most effective prevention is to meticulously follow the protocols for maintaining anhydrous conditions as described in Problem 1. Running the reaction under a positive pressure of nitrogen or argon is a critical step.

  • Removal: Fortunately, this impurity is easily removed. During the workup, wash the organic layer with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃) solution. The basic wash will deprotonate the carboxylic acid, forming the water-soluble sodium 3-chlorobenzoate salt, which will partition into the aqueous layer, leaving your desired amide in the organic phase.

Problem 3: My isolated product is off-white, yellow, or brown. What causes this discoloration?

Answer: The desired product, 3-chloro-N-(4-methoxyphenyl)benzamide, should be a white or colorless solid. Discoloration is almost always traced back to the purity of the 4-methoxyaniline (p-anisidine) starting material.

  • Cause: p-Anisidine, like many anilines, is susceptible to air oxidation. Over time, exposure to air and light can cause it to develop a grey-brown or yellowish hue.[5][10] Using this oxidized starting material will carry these colored impurities through the reaction into your final product.

  • Solution:

    • Source Fresh Reagent: Always start with the highest purity p-anisidine available. A pure, unoxidized sample should be a white to pale yellow crystalline solid.[11]

    • Purify Before Use: If your p-anisidine is discolored, it is essential to purify it before the reaction. This can be effectively achieved by recrystallization from an ethanol/water mixture or by distillation under reduced pressure.[5]

Section 3: FAQ - In-Depth Analysis of Side Products

Q1: What is the single most common side product in this synthesis and why? A1: The most prevalent side product is 3-chlorobenzoic acid . Its formation is driven by the high reactivity (and therefore instability) of the 3-chlorobenzoyl chloride starting material in the presence of water.[6][8] Since water is a ubiquitous contaminant, its rigorous exclusion is the most critical factor for a clean reaction.

Q2: Is di-acylation of the amine a concern? Can two molecules of 3-chlorobenzoyl chloride react with one molecule of 4-methoxyaniline? A2: Di-acylation is not a significant concern in this specific reaction. While theoretically possible, the lone pair on the nitrogen of the newly formed amide product is substantially less nucleophilic than the starting amine. This is due to the delocalization of the lone pair into the adjacent carbonyl group (resonance). As a result, the starting 4-methoxyaniline is a vastly superior nucleophile and will preferentially react with any available acyl chloride. Significant di-acylation would only be conceivable under extremely harsh conditions with a large excess of acyl chloride and a very strong, non-nucleophilic base, which are not standard for this transformation.

Q3: I used methanol as a solvent and found methyl 3-chlorobenzoate in my product mixture. How did this form? A3: This is a classic example of competitive nucleophilic attack. Methanol is a nucleophile and can compete with 4-methoxyaniline to attack the electrophilic 3-chlorobenzoyl chloride. This reaction forms the ester side product, methyl 3-chlorobenzoate. This underscores the critical importance of using aprotic, non-nucleophilic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or diethyl ether for this synthesis.[1]

Q4: How can I confirm the identity of my side products? A4: A combination of analytical techniques is recommended.

  • Thin-Layer Chromatography (TLC): Spiking your crude reaction mixture with authentic samples of the starting materials (p-anisidine) and the likely acidic side product (3-chlorobenzoic acid) can provide a quick confirmation of their presence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can easily distinguish the desired product from starting materials and side products based on characteristic chemical shifts and integration values. 3-chlorobenzoic acid will have a distinct carboxylic acid proton signal (>10 ppm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying all components in a mixture by their mass-to-charge ratio, providing definitive molecular weights for the product and any impurities.

Section 4: Validated Experimental Protocols
Protocol 4.1: Synthesis of 3-chloro-N-(4-methoxyphenyl)benzamide
  • Preparation: Dry a round-bottom flask and magnetic stir bar in a 120 °C oven for at least 4 hours. Cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add purified 4-methoxyaniline (p-anisidine) (1.0 eq.) and anhydrous dichloromethane (DCM). Begin stirring to dissolve. Add anhydrous pyridine (1.1 eq.) to the solution.

  • Reaction Initiation: Cool the flask to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve 3-chlorobenzoyl chloride (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours, monitoring the reaction's completion by TLC.[7]

  • Quenching: Once complete, carefully quench the reaction by adding deionized water.

Protocol 4.2: Aqueous Workup and Purification
  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Dilute with additional DCM if necessary.

  • Acid Wash: Wash the organic layer with 1 M HCl (2 x 20 mL) to remove any unreacted pyridine.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove the 3-chlorobenzoic acid side product.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 x 20 mL).

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude solid can be further purified by recrystallization (e.g., from ethanol) or flash column chromatography on silica gel to yield the pure 3-chloro-N-(4-methoxyphenyl)benzamide.

Section 5: Summary of Common Side Products
Side Product StructureNameOriginPrevention & Removal Strategy

3-Chlorobenzoic Acid Hydrolysis of 3-chlorobenzoyl chloride by water.[8]Prevention: Strict anhydrous conditions (dry glassware, solvents, inert atmosphere). Removal: Aqueous basic wash (e.g., NaHCO₃) during workup.

4-Methoxyanilinium Chloride Acid-base reaction between 4-methoxyaniline and HCl byproduct.[3]Prevention: Use of at least one equivalent of a non-nucleophilic base (e.g., pyridine, TEA).

Unreacted 4-Methoxyaniline Incomplete reaction due to amine protonation or improper stoichiometry.Prevention: Ensure proper stoichiometry and sufficient base. Removal: Aqueous acidic wash (e.g., 1 M HCl) during workup.
N/AOxidative Impurities Use of old or improperly stored 4-methoxyaniline.[5]Prevention: Use fresh, high-purity 4-methoxyaniline. Purify discolored amine by recrystallization before use.
References
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • WikiMili. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7732, p-Anisidine. Retrieved from [Link]

Sources

optimizing reaction conditions for N-acylation of 4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions & Troubleshooting

Product Focus: N-(4-methoxyphenyl)acetamide (Methacetin) Synthesis Audience: Drug Discovery & Process Chemistry Teams[1]

Introduction: The Substrate Challenge

Welcome to the Application Support Center. You are likely here because you are working with 4-methoxyaniline (p-anisidine) .[1]

The Central Paradox: The para-methoxy group is a strong electron-donating group (EDG).[1] While this makes the amine highly nucleophilic (good for reaction rates), it also raises the HOMO energy level, making the substrate exceptionally prone to oxidative degradation (turning purple/black) and over-acylation .

This guide moves beyond textbook protocols to address the specific stability and selectivity challenges of this electron-rich aniline.

Module 1: Strategic Reagent Selection

Before you mix, choose your acylating system based on your downstream needs.

Q: Should I use Acetyl Chloride or Acetic Anhydride?

A: For 4-methoxyaniline, Acetic Anhydride (


)  is generally superior to Acetyl Chloride (

) for purity profiles, though

is faster.
FeatureAcetic Anhydride (

)
Acetyl Chloride (

)
Application Scientist Note
Byproduct Acetic Acid (

)
Hydrogen Chloride (

)

can promote oxidation of electron-rich anilines, leading to "tarring."[1]
Exotherm ModerateViolent

requires strict temperature control (

) to prevent di-acylation.[1]
Atom Economy Lower (unless recycled)HigherIn process chemistry,

is preferred if the byproduct

can be used as the solvent.
Impurity Profile Clean (White crystals)Often colored (Pink/Purple)

often requires a base scavenger (TEA/Pyridine) which complicates workup.
Decision Logic: Selecting Your Method

ReagentSelection Start Start: Select Method Scale What is your scale? Start->Scale Solubility Is product isolation difficult? Scale->Solubility > 100g (Process) MethodA Method A: Aqueous (Green/Precipitation) Scale->MethodA < 10g (Lab Scale) MethodB Method B: Organic/Base (DCM + TEA) Solubility->MethodB Need Homogeneous Phase MethodC Method C: Neat/Solvent-Free (Industrial) Solubility->MethodC Minimize Waste Precipitate in Water\n(High Purity) Precipitate in Water (High Purity) MethodA->Precipitate in Water\n(High Purity) Standard Workup\n(Risk of Color) Standard Workup (Risk of Color) MethodB->Standard Workup\n(Risk of Color) Recrystallize from EtOH Recrystallize from EtOH MethodC->Recrystallize from EtOH

Figure 1: Decision matrix for selecting the optimal synthesis route based on scale and purity requirements.[1]

Module 2: Troubleshooting "The Black Tar" (Oxidation)

Issue: The reaction mixture turns dark purple or black instead of staying colorless/pale yellow.

Q: Why is my reaction turning black?

A: This is Quinone Imine formation .[1] The electron-rich 4-methoxyaniline undergoes single-electron oxidation (SET) in the presence of trace oxygen or metal impurities, forming radical cations that polymerize into dark, conjugated species (aniline black-like oligomers).[1]

Protocol: The "Anti-Oxidation" Setup

To ensure a white product, you must disrupt the oxidation pathway:

  • Degas Solvents: Sparge your solvent (DCM or Water) with Nitrogen/Argon for 15 minutes before adding the amine.

  • Add a Reducing Agent: If running in aqueous media, add 1-5 mol% Sodium Metabisulfite (

    
    )  or Sodium Ascorbate to the reaction mixture. This acts as a sacrificial antioxidant.[1]
    
  • Order of Addition:

    • Incorrect: Amine + Acid Chloride

      
       Stir.[1] (Local high concentration of oxidant causes coloring).
      
    • Correct: Dissolve Amine

      
       Cool to 
      
      
      
      
      
      Add Base
      
      
      Dropwise addition of Acylating agent.

Module 3: Catalysis & Optimization (DMAP)

Issue: The reaction is sluggish or incomplete (stalled conversion).

Q: When should I use DMAP (4-Dimethylaminopyridine)?

A: Use DMAP (0.5 - 5 mol%) if you are using Acetic Anhydride or a carboxylic acid coupling.[1] DMAP acts as a "Nucleophilic Transfer Agent."[1] It attacks the anhydride to form a highly electrophilic N-acylpyridinium salt, which is


 times more reactive than the anhydride itself.
Mechanism: The Steglich/Nucleophilic Catalysis Cycle

DMAP_Cycle DMAP DMAP Catalyst Intermediate Active Species: N-Acylpyridinium Ion (Highly Electrophilic) DMAP->Intermediate Attacks Carbonyl Ac2O Acylating Agent (Ac2O) Ac2O->Intermediate Product Product: Methacetin Intermediate->Product Amine Attack Acetate Byproduct: Acetate Ion Intermediate->Acetate Amine Substrate: 4-Methoxyaniline Amine->Product Product->DMAP Regenerates Catalyst

Figure 2: The catalytic cycle of DMAP.[1] The formation of the N-acylpyridinium ion lowers the activation energy, allowing the reaction to proceed rapidly at room temperature.

Module 4: Green Chemistry & Isolation Protocols

Goal: High yield (>90%) with minimal chromatography.

Q: Can I avoid DCM and extraction?

A: Yes. The Aqueous Suspension Method is highly recommended for 4-methoxyaniline due to the solubility difference between the reactant (amine) and product (amide).

Recommended Protocol: Aqueous "Green" Acetylation

Rationale: 4-methoxyaniline is moderately soluble in hot water, but N-(4-methoxyphenyl)acetamide is nearly insoluble in cold water.[1]

  • Dissolution: Suspend 4-methoxyaniline (1.0 equiv) in Water (10 vol).

  • Acidification: Add 1.0 equiv of HCl to dissolve the amine (forms the hydrochloride salt). Note: This protects the amine from oxidation during setup.

  • Acylation: Add Sodium Acetate (1.5 equiv) dissolved in water (buffer).

  • Reaction: Add Acetic Anhydride (1.2 equiv) rapidly with vigorous stirring.

  • Precipitation: The free amine is liberated by the acetate buffer and immediately acetylated. The product precipitates as white crystals.

  • Workup: Filter, wash with cold water, and dry.[2][3]

Yield Expectation: 90-95% Purity: >98% (Recrystallize from Ethanol/Water 1:1 if needed).[1]

Summary of Optimization Parameters

VariableRecommendationTechnical Rationale
Solvent Water (Green) or TolueneWater allows precipitation; Toluene allows azeotropic drying if needed.[1]
Temperature

Start cold to prevent oxidation; warm to complete conversion.
Base Sodium Acetate (

)
Buffers the reaction; prevents strongly acidic conditions that degrade the product.
Atmosphere Nitrogen/ArgonCritical to prevent "purple" oxidative impurities.[1]
Stoichiometry 1.1 - 1.2 equiv Acylating agentSlight excess drives completion; large excess causes di-acylation.[1]

References

  • Optimization of Amide Synthesis

    • Title: "Schotten-Baumann Reaction Conditions and Mechanism."[1][4]

    • Source: Organic Chemistry Portal.[1][5]

    • URL:[Link]

  • Catalysis Mechanism

    • Title: "4-Dimethylaminopyridine (DMAP) as a Highly Active Acylation Catalyst."[1][3]

    • Source: Wikipedia / Chemical Reviews.[1]

    • URL:[Link][3][6]

  • Green Chemistry Approach

    • Title: "An Efficient Greener Approach for N-acylation of Amines in Water."[1]

    • Source: MDPI (Molecules).[1]

    • URL:[Link]

  • Substrate Properties & Oxidation

    • Title: "N-(4-Methoxyphenyl)acetamide (Methacetin) Compound Summary."
    • Source: PubChem (NIH).[1]

    • URL:[Link]

  • Troubleshooting Oxidation

    • Title: "Preventing oxidation of the aniline group during complexation."[7]

    • Source: BenchChem Technical Support.[1][2][7]

Sources

Technical Support Center: Scaling Up 3-chloro-N-(4-methoxyphenyl)benzamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-chloro-N-(4-methoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up the production of this important amide. Here, we provide in-depth, experience-based troubleshooting advice and detailed protocols to ensure the successful and efficient synthesis of your target compound.

I. Frequently Asked Questions (FAQs)

This section addresses common issues that arise during the synthesis of 3-chloro-N-(4-methoxyphenyl)benzamide, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of 3-chloro-N-(4-methoxyphenyl)benzamide can often be attributed to several factors, primarily related to the reactivity of the starting materials and reaction conditions. The most common synthetic route involves the acylation of 4-methoxyaniline with 3-chlorobenzoyl chloride, often under Schotten-Baumann conditions.[1]

Potential Causes & Solutions:

  • Hydrolysis of 3-chlorobenzoyl chloride: Acyl chlorides are highly susceptible to hydrolysis.[2][3] Any moisture present in the reaction setup can convert the starting material into the unreactive 3-chlorobenzoic acid.

    • Troubleshooting Strategy: Ensure all glassware is rigorously dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly minimize exposure to atmospheric moisture.[3]

  • Suboptimal Base and pH Control: The base plays a crucial role in neutralizing the HCl generated during the reaction.[4][5] If the pH is too low, the aniline starting material can be protonated, reducing its nucleophilicity. Conversely, an excessively high pH can promote the hydrolysis of the acyl chloride.

    • Troubleshooting Strategy: For Schotten-Baumann reactions, maintaining a pH above 9 is recommended to avoid side reactions.[6] A biphasic system with an aqueous base (like NaOH or Na2CO3) and an organic solvent for the reactants is often effective.[1] The use of an organic base like pyridine can also be beneficial.[5][7]

  • Poor Nucleophilicity of 4-methoxyaniline: While the methoxy group is electron-donating, anilines are generally less nucleophilic than aliphatic amines.[8]

    • Troubleshooting Strategy: The reaction may require slightly elevated temperatures or longer reaction times to go to completion. Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[9]

  • Side Reactions: Diacylation of the aniline can occur, leading to the formation of N-(4-methoxyphenyl)-di-(3-chlorobenzoyl)amine. This is more likely if there is a localized excess of the acyl chloride.

    • Troubleshooting Strategy: Add the 3-chlorobenzoyl chloride solution dropwise to the solution of 4-methoxyaniline with vigorous stirring. This ensures a homogeneous reaction mixture and minimizes localized high concentrations of the acylating agent.

Question 2: I am observing significant amounts of an insoluble white precipitate in my crude product. What is it and how can I prevent its formation?

The most common insoluble white precipitate is likely the hydrochloride salt of 4-methoxyaniline. This forms when the HCl byproduct of the reaction protonates the unreacted starting amine.

Prevention & Removal:

  • Sufficient Base: Ensure that at least a stoichiometric equivalent of base is used to neutralize all the HCl produced. An excess of a mild base like sodium carbonate is often recommended.

  • Workup Procedure: During the workup, washing the organic layer with a dilute aqueous base solution (e.g., 5% NaHCO3) will convert the ammonium salt back to the free amine, which is soluble in organic solvents. Subsequent washes with water and brine will remove any remaining inorganic salts.

Question 3: My final product has a persistent yellow or brownish color. What are the impurities and what is the best purification strategy?

Discoloration in the final product often indicates the presence of oxidized impurities or residual starting materials. 4-Methoxyaniline, in particular, can be susceptible to air oxidation, leading to colored byproducts.[10]

Purification Strategies:

  • Recrystallization: This is the most effective method for purifying the crude product. The choice of solvent is critical. A solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvents for recrystallization of N-aryl amides include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Activated Charcoal Treatment: If the discoloration is significant, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. The charcoal is then removed by hot filtration.[3]

  • Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective in separating the desired product from less polar impurities and more polar starting materials.

II. Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues during the scale-up of 3-chloro-N-(4-methoxyphenyl)benzamide synthesis.

G cluster_start cluster_analysis cluster_troubleshooting cluster_solutions cluster_purification cluster_end start Low Yield or Impure Product analysis Analyze Reaction Mixture (TLC, LC-MS) start->analysis hydrolysis Suspect Acyl Chloride Hydrolysis? analysis->hydrolysis side_reactions Side Products Observed? analysis->side_reactions incomplete_reaction Unreacted Starting Materials? analysis->incomplete_reaction hydrolysis->side_reactions No dry_conditions Ensure Anhydrous Conditions (Dry Glassware, Inert Atmosphere) hydrolysis->dry_conditions Yes optimize_base Optimize Base/pH Control (e.g., Na2CO3, Pyridine) hydrolysis->optimize_base Yes side_reactions->incomplete_reaction No slow_addition Slow, Dropwise Addition of Acyl Chloride side_reactions->slow_addition Yes temp_time Increase Reaction Time/ Temperature Moderately incomplete_reaction->temp_time Yes purify Purify Crude Product incomplete_reaction->purify No dry_conditions->purify optimize_base->purify slow_addition->purify temp_time->purify recrystallize Recrystallization purify->recrystallize chromatography Column Chromatography purify->chromatography end Pure Product, Improved Yield recrystallize->end chromatography->end

Caption: A logical workflow for troubleshooting the synthesis.

III. Experimental Protocols

Protocol 1: Synthesis of 3-chloro-N-(4-methoxyphenyl)benzamide

This protocol is a representative procedure for the laboratory-scale synthesis.

Materials:

  • 4-Methoxyaniline

  • 3-Chlorobenzoyl chloride

  • Sodium Carbonate (Na2CO3)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxyaniline (1.0 equivalent) and sodium carbonate (1.5 equivalents) in a mixture of dichloromethane and water (2:1 v/v).

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve 3-chlorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane.

  • Add the 3-chlorobenzoyl chloride solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, 5% NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Purification by Recrystallization
  • Transfer the crude 3-chloro-N-(4-methoxyphenyl)benzamide to an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely.

  • If necessary, add a small amount of activated charcoal and hot filter the solution to remove it along with other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven to obtain the pure product.

IV. Data Presentation

Table 1: Troubleshooting Guide Summary
Issue Potential Cause Recommended Solution
Low Yield Hydrolysis of acyl chlorideUse anhydrous conditions; inert atmosphere.[3]
Suboptimal pHMaintain pH > 9; use appropriate base (e.g., Na2CO3, pyridine).[5][6]
Incomplete reactionIncrease reaction time/temperature; monitor with TLC.[9]
Impure Product Starting material contaminationPurify starting materials before use.
Side reactions (e.g., diacylation)Slow, dropwise addition of acyl chloride.
Oxidation of anilinePerform reaction under inert atmosphere; purify by recrystallization.
Insoluble Precipitate Aniline hydrochloride saltUse sufficient base; wash with aqueous base during workup.

V. Mechanistic Insights

The synthesis of 3-chloro-N-(4-methoxyphenyl)benzamide proceeds via a nucleophilic acyl substitution mechanism, specifically the Schotten-Baumann reaction.[4]

G cluster_reactants cluster_intermediate cluster_products aniline 4-Methoxyaniline (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate aniline->tetrahedral_intermediate Nucleophilic Attack acyl_chloride 3-Chlorobenzoyl Chloride (Electrophile) acyl_chloride->tetrahedral_intermediate product 3-chloro-N-(4-methoxyphenyl)benzamide tetrahedral_intermediate->product Elimination of Cl- hcl HCl (neutralized by base) tetrahedral_intermediate->hcl Proton Transfer

Caption: The reaction mechanism for amide formation.

Understanding the potential side reactions is crucial for optimizing the process.

G cluster_main_reaction cluster_side_reactions main_reaction 4-Methoxyaniline + 3-Chlorobenzoyl Chloride -> Desired Amide hydrolysis 3-Chlorobenzoyl Chloride + H2O -> 3-Chlorobenzoic Acid diacylation Desired Amide + 3-Chlorobenzoyl Chloride -> Diacylated Product salt_formation 4-Methoxyaniline + HCl -> Aniline Hydrochloride Salt

Caption: Key side reactions to consider during synthesis.

VI. References

  • Taylor & Francis. (2021, June 01). Synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide and various aromatic diacids. Retrieved from [Link]

  • Indian Academy of Sciences. Thermolysis of some N-arylbenzamidoximes: Mechanistic studies for formation of anilide, oxazole and imidazole derivatives. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 07). Schotten-Baumann Reaction. Retrieved from [Link]

  • Taylor & Francis. (2021, June 01). Synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide and various aromatic diacids. Retrieved from [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Retrieved from

  • PMC. 4-Chloro-N-(3-methoxyphenyl)benzamide. Retrieved from [Link]

  • Wiley Online Library. (2025, October 17). Mechanochemical Synthesis of N‐Aryl Amides from O‐Protected Hydroxamic Acids. Retrieved from [Link]

  • PMC. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • ACS Publications. (2022, September 06). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis | Journal of the American Chemical Society. Retrieved from [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). Fast metal-free CO2-mediated N-aryl amide synthesis from nitroarenes under continuous flow conditions. Retrieved from [Link]

  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. Substituted amide synthesis by amidation. Retrieved from [Link]

  • Google Patents. CN101774908A - Method for producing m-chlorobenzoyl chloride. Retrieved from

  • PMC. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved from [Link]

  • Google Patents. US5981803A - Process for the preparation of chloro-benzoyl chlorides. Retrieved from

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Wikipedia. Schotten–Baumann reaction. Retrieved from [Link]

  • PubChemLite. 3-chloro-4-methoxy-n-(4-methoxyphenyl)benzamide (C15H14ClNO3). Retrieved from [Link]

  • Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved from [Link]

  • YouTube. (2024, May 07). Schotten Baumann Reaction | Nitrogen Compounds | N-Phenyl Benzamide | Class 12 |Land of Chemistry |. Retrieved from [Link]

  • ResearchGate. (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Quora. (2018, November 19). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? Retrieved from [Link]

  • PMC. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

  • PMC - NIH. 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • Academia.edu. (PDF) Synthesis of new aromatic polyamides containing α-amino phosphonate with high thermal stability and low heat release rate. Retrieved from [Link]

  • Homework.Study.com. Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Retrieved from [Link]

Sources

Validation & Comparative

Assessing the Selectivity of 3-chloro-N-(4-methoxyphenyl)benzamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. It is the cornerstone upon which therapeutic efficacy and safety are built. This guide provides an in-depth, technical framework for assessing the selectivity of the novel compound, 3-chloro-N-(4-methoxyphenyl)benzamide. While direct experimental data for this specific molecule is not yet publicly available, its structural motifs, particularly the benzamide scaffold, strongly suggest a potential interaction with the human kinome. This document will, therefore, leverage established knowledge of structurally related, well-characterized kinase inhibitors to propose a rigorous, data-driven methodology for its comprehensive selectivity profiling.

The Benzamide Scaffold: A Privileged Motif in Kinase Inhibition

The benzamide functional group is a well-established pharmacophore in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has rendered it a central component in numerous approved and investigational drugs.[1] Notable examples include Imatinib and Nilotinib, which target the Bcr-Abl tyrosine kinase in chronic myeloid leukemia (CML), and a range of inhibitors targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) to block angiogenesis in cancer.[1][2]

The specific substitutions on the benzamide core, in this case, a chloro group at the 3-position and a 4-methoxyphenyl group on the amide nitrogen, are critical for modulating potency and determining the selectivity profile across the kinome. The chloro and methoxy groups are frequently employed in medicinal chemistry to probe the steric and electronic requirements of a target's active site.[3][4]

Comparative Framework: Establishing a Selectivity Baseline

To contextualize the potential selectivity of 3-chloro-N-(4-methoxyphenyl)benzamide, we will draw comparisons with two classes of well-profiled benzamide-containing kinase inhibitors: Bcr-Abl inhibitors and VEGFR inhibitors.

Comparator Compound Selectivity Profiles

The following table summarizes the inhibitory activity (IC50 values) of selected comparator compounds against a panel of representative kinases. This data provides a benchmark for what might be expected from a novel benzamide derivative and highlights the importance of broad kinase screening.

Kinase TargetImatinib (IC50, nM)Nilotinib (IC50, nM)Sorafenib (VEGFR inhibitor, IC50, nM)
Abl (Bcr-Abl) 250206
VEGFR2 (KDR) >10,0001,30090
PDGFRβ 1005858
c-Kit 1009368
Src >10,00017017
EGFR >10,000>10,0003,700
MEK1 >10,000>10,0002,900

Note: IC50 values are approximate and can vary depending on the assay conditions. Data compiled from various literature sources.

This comparative data illustrates that even within the same structural class, selectivity profiles can differ significantly. For instance, while Imatinib is relatively selective for Abl, c-Kit, and PDGFR, Nilotinib exhibits a broader spectrum of activity. Sorafenib, a multi-kinase inhibitor, potently inhibits VEGFR, PDGFR, and Raf kinases.

Proposed Experimental Workflow for Selectivity Profiling

A comprehensive assessment of the selectivity of 3-chloro-N-(4-methoxyphenyl)benzamide necessitates a multi-tiered experimental approach. The following workflow outlines a gold-standard protocol for such an evaluation.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Potency & Selectivity Determination cluster_2 Tier 3: Cellular & Functional Validation A Compound Synthesis & QC (3-chloro-N-(4-methoxyphenyl)benzamide) B Large-Panel Kinase Screen (e.g., 400+ kinases at a single high concentration) A->B Purity >95% C Dose-Response Assays (IC50 determination for primary hits) B->C Identified Hits (% Inhibition > Threshold) D Selectivity Score Calculation (e.g., S-score) C->D E Target Engagement Assays (e.g., CETSA, NanoBRET) C->E F Cellular Phosphorylation Assays (Western Blot, ELISA) E->F G Phenotypic Assays (e.g., Anti-proliferative, Anti-angiogenic) F->G

Figure 1: A tiered experimental workflow for comprehensive kinase inhibitor selectivity profiling.

Detailed Experimental Protocols

1. Large-Panel Kinase Screen (Tier 1):

  • Objective: To obtain an initial, broad overview of the compound's kinase interaction profile.

  • Methodology:

    • Utilize a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®).

    • Screen 3-chloro-N-(4-methoxyphenyl)benzamide at a single high concentration (e.g., 1 or 10 µM) against a panel of over 400 kinases.

    • The output is typically reported as percent inhibition relative to a control.

  • Rationale: This initial screen acts as a hypothesis-generating step, identifying potential primary targets and off-targets for further investigation.

2. Dose-Response Assays for IC50 Determination (Tier 2):

  • Objective: To quantify the potency of the compound against the "hit" kinases identified in the initial screen.

  • Methodology:

    • For each hit kinase, perform a 10-point dose-response curve with 3-chloro-N-(4-methoxyphenyl)benzamide.

    • Use a suitable assay format, such as a radiometric (e.g., ³³P-ATP filter binding) or fluorescence-based (e.g., Z'-LYTE™) assay.

    • Calculate the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Rationale: IC50 values provide a quantitative measure of potency, which is essential for comparing the compound to known inhibitors and for calculating selectivity scores.

3. Cellular Target Engagement and Phosphorylation Assays (Tier 3):

  • Objective: To confirm that the compound interacts with its intended target(s) in a cellular context and inhibits downstream signaling.

  • Methodology:

    • Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay: These assays measure the direct binding of the compound to the target kinase in intact cells.

    • Western Blotting or ELISA: Treat relevant cell lines with increasing concentrations of the compound and measure the phosphorylation status of the target kinase and its key downstream substrates.

  • Rationale: In vitro enzymatic activity does not always translate to cellular efficacy. These assays validate target engagement and functional inhibition within a more physiologically relevant environment.

Data Presentation and Interpretation

The selectivity of 3-chloro-N-(4-methoxyphenyl)benzamide should be presented in a clear and quantitative manner. A "Selectivity Tree" or a heatmap visualizing the percent inhibition across the kinome provides an excellent qualitative overview.

For a quantitative assessment, the Selectivity Score (S-score) is a valuable metric.[5] It is calculated as the number of kinases inhibited above a certain threshold (e.g., 90%) at a given concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Hypothetical Selectivity Data for 3-chloro-N-(4-methoxyphenyl)benzamide:

Kinase TargetIC50 (nM)% Inhibition @ 1 µM
Abl 15095%
VEGFR2 80070%
PDGFRβ 45085%
c-Kit 95065%
Src 2,50040%
EGFR >10,000<10%

Based on this hypothetical data, 3-chloro-N-(4-methoxyphenyl)benzamide would be considered a moderately potent, multi-targeted kinase inhibitor with primary activity against Abl and PDGFRβ. Its selectivity profile would be distinct from both Imatinib and Sorafenib.

Signaling Pathway Context

The functional consequences of kinase inhibition are best understood in the context of their signaling pathways. For instance, inhibition of Bcr-Abl would be expected to block downstream signaling through pathways like RAS-RAF-MEK-ERK and JAK-STAT, leading to apoptosis in CML cells.

G BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K Compound 3-chloro-N-(4-methoxyphenyl)benzamide Compound->BCR_ABL Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Sources

Benchmarking Guide: 3-chloro-N-(4-methoxyphenyl)benzamide (CMB-158) vs. Standard Antiviral Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for N-Phenylbenzamides

In the search for non-nucleoside antiviral agents, 3-chloro-N-(4-methoxyphenyl)benzamide (herein referred to as CMB-158 ) has emerged as a representative lead scaffold within the N-phenylbenzamide class. Unlike nucleoside analogs (e.g., Ribavirin) that target viral polymerases, CMB-158 and its structural congeners primarily act as capsid binders or entry inhibitors , particularly effective against Picornaviridae (e.g., Enterovirus 71, Coxsackievirus) and showing potential against Alphaviruses (e.g., Chikungunya).

This guide benchmarks CMB-158 against Pirodavir (a classic capsid binder) and Ribavirin (a broad-spectrum polymerase inhibitor), providing researchers with a roadmap for validating its efficacy, mechanism of action (MoA), and safety profile.

Comparative Technical Profile

The following table synthesizes experimental data typical of this chemical class, derived from Structure-Activity Relationship (SAR) studies of N-phenylbenzamide derivatives [1, 2].

Table 1: Pharmacological Benchmarking of CMB-158
FeatureCMB-158 (Lead Candidate)Pirodavir (Benchmark Control)Ribavirin (Broad-Spectrum Control)
Primary Target Viral Capsid (VP1) / EntryViral Capsid (VP1)RNA-dependent RNA Polymerase (RdRp)
Mechanism Inhibits Uncoating/EntryInhibits UncoatingLethal Mutagenesis / Chain Termination
IC50 (EV71) 5.0 – 15.0 µM (Estimated)0.3 – 1.0 µM20 – 100 µM
CC50 (Vero Cells) > 100 µM ~30 µM> 500 µM
Selectivity Index (SI) > 10 ~30 - 100> 5
Solubility Moderate (DMSO/PEG required)LowHigh (Water soluble)
Stage of Action Early (0-2 h.p.i)Early (0-2 h.p.i)Late (Replication phase)

Analyst Note: While Pirodavir exhibits higher potency (lower IC50), CMB-158 often demonstrates a superior cytotoxicity profile (higher CC50), making it a valuable scaffold for optimization to avoid the "cytotoxic cliff" often seen with potent capsid binders.

Mechanism of Action (MoA): Capsid Stabilization

Understanding why CMB-158 works is crucial for designing the correct assays. As a hydrophobic benzamide, it is hypothesized to bind into the hydrophobic pocket of the viral capsid protein (VP1 in Enteroviruses). This binding stabilizes the capsid, preventing the conformational changes required for the virus to uncoat and release its RNA genome into the host cytoplasm.

Visualization: Viral Entry & Inhibition Pathway

The following diagram illustrates the specific blockade point of CMB-158 compared to Ribavirin.

Viral_Inhibition_Pathway cluster_legend Mechanism Legend Virus Viral Particle (EV71/CHIKV) Receptor Receptor Binding Virus->Receptor Endocytosis Endocytosis Receptor->Endocytosis Uncoating Capsid Uncoating (RNA Release) Endocytosis->Uncoating pH drop Translation Translation & Polyprotein Processing Uncoating->Translation (+)ssRNA release Replication RNA Replication (RdRp Complex) Translation->Replication Assembly Virion Assembly & Release Replication->Assembly CMB158 CMB-158 (Capsid Binder) CMB158->Uncoating BLOCKS (Stabilizes Capsid) Ribavirin Ribavirin (Nucleoside Analog) Ribavirin->Replication BLOCKS (Mutagenesis) key CMB-158 acts at the 'Early Stage' preventing genome release.

Figure 1: Mechanism of Action. CMB-158 targets the uncoating step (Early Stage), whereas Ribavirin targets the replication step (Late Stage).

Experimental Protocols for Validation

To objectively benchmark CMB-158, you must move beyond simple screening and validate its specific stage of action.

Protocol A: Cytopathic Effect (CPE) Reduction Assay (The Gold Standard)

Objective: Determine the IC50 (potency) and CC50 (toxicity) simultaneously. Context: This protocol uses Vero cells (kidney epithelial) infected with EV71 or CHIKV.

Materials:

  • Cells: Vero (ATCC CCL-81)

  • Reagents: CellTiter-Glo (Promega) or CCK-8 (Dojindo) for viability readout.

  • Compound: CMB-158 (Dissolve in 100% DMSO to 10 mM stock).

Step-by-Step Methodology:

  • Seeding: Plate Vero cells (1.5 × 10^4 cells/well) in 96-well white-walled plates. Incubate 24h at 37°C/5% CO2.

  • Compound Preparation: Perform a 3-fold serial dilution of CMB-158 in maintenance medium (DMEM + 2% FBS). Range: 100 µM down to 0.1 µM.

    • Control 1: Pirodavir (Positive Control).

    • Control 2: 0.5% DMSO (Vehicle Control).

  • Infection:

    • Remove culture medium.

    • Add 50 µL of diluted compound to wells.

    • Immediately add 50 µL of virus suspension (MOI = 0.1).

    • Toxicity Plate: Add compound but no virus (mock infection) to determine CC50.

  • Incubation: Incubate for 48–72 hours (until vehicle control shows 100% CPE).

  • Readout: Add detection reagent (e.g., CellTiter-Glo) and measure luminescence.

  • Calculation:

    • % Inhibition =

      
      
      
    • Fit data to a 4-parameter logistic curve to derive IC50.

Protocol B: Time-of-Addition (ToA) Assay

Objective: Confirm the "Early Stage" mechanism visualized in Figure 1. Logic: If CMB-158 is an entry inhibitor, it will lose efficacy if added after the virus has entered the cell (post-2 hours).

Step-by-Step Methodology:

  • Infection: Infect monolayers of Vero cells with virus (MOI = 1.0) at T=0.

  • Synchronization: Incubate for 1 hour at 4°C (allows binding but not entry), then shift to 37°C (initiates entry).

  • Treatment Windows: Add CMB-158 (at 5× IC50 concentration) at specific time points:

    • -1 h (Pre-treatment)

    • 0 h (Co-treatment)

    • +2 h (Post-entry)

    • +4 h (Replication)

    • +6 h (Late replication)

  • Harvest: Collect supernatant at 12–16 hours post-infection (one replication cycle).

  • Quantification: Perform Plaque Assay or RT-qPCR on the supernatant.

  • Interpretation:

    • Valid Entry Inhibitor: Strong inhibition at -1h and 0h; loss of activity at +2h and beyond.

    • Replication Inhibitor (Ribavirin-like): Maintains activity at +2h and +4h.

Data Interpretation & Causality

When analyzing your benchmarking data, look for these specific signatures:

  • The "Shift" in ToA:

    • If CMB-158 shows >90% inhibition at T=0 but <20% inhibition at T=+2h, this confirms it targets entry/uncoating . This validates the capsid-binding hypothesis [1].

    • If inhibition persists at T=+4h, the compound may have a secondary mechanism (e.g., protease inhibition), similar to some thiazolbenzamides [2].

  • The Selectivity Index (SI):

    • An SI (CC50/IC50) of < 5 indicates the compound is likely a general toxin rather than a specific antiviral.

    • CMB-158 should aim for an SI > 10 to be considered a viable "hit" for further optimization.

  • Resistance Profile:

    • Capsid binders often select for resistance mutations in the VP1 gene. If you passage the virus with CMB-158 and potency drops 100-fold, sequence VP1. This is definitive proof of target engagement.

References

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Source: Molecules (2013).[1][2] URL:[Link] Relevance: Establishes the N-phenylbenzamide scaffold as a specific inhibitor of EV71 capsid function.

  • 1,3-Thiazolbenzamide Derivatives as Chikungunya Virus nsP2 Protease Inhibitors. Source: ACS Omega (2021). URL:[Link] Relevance: Discusses benzamide derivatives in the context of Chikungunya virus, providing comparative data for non-capsid targets.

  • Structure-Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. Source: Marine Drugs (2021).[3] URL:[Link] Relevance: Provides protocols for chemical synthesis and SAR analysis of benzamide-related antiviral agents.

Sources

Safety Operating Guide

Navigating the Safe Handling of 3-chloro-N-(4-methoxyphenyl)benzamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, actionable protocols for the safe handling, use, and disposal of 3-chloro-N-(4-methoxyphenyl)benzamide. The following procedures are designed to empower you with the knowledge to maintain a secure laboratory environment while advancing your critical work.

Hazard Profile: Understanding the Risks

Anticipated Hazards:

  • Oral Toxicity: Harmful if swallowed.[1]

  • Skin and Eye Irritation: May cause skin and eye irritation upon contact.[6][7]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[8]

  • Environmental Hazard: Halogenated compounds can pose risks to the environment and require dedicated disposal streams.[3][5]

This proactive hazard assessment necessitates the stringent use of Personal Protective Equipment (PPE) and adherence to the operational and disposal plans outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of PPE is non-negotiable when handling 3-chloro-N-(4-methoxyphenyl)benzamide. All personnel handling this compound are required to use the following, at a minimum:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.[9][10]To protect eyes from dust particles and potential splashes of solutions containing the compound.
Hand Protection Nitrile gloves.Nitrile gloves offer good resistance to a range of chemicals, including many solvents.[11][12] For prolonged contact or when using strong solvents, consult a glove compatibility chart. Always double-glove when handling the pure solid.
Body Protection A flame-resistant lab coat, fully buttoned.To protect skin and clothing from accidental spills.[9]
Respiratory Protection Use in a certified chemical fume hood.To prevent inhalation of airborne particles of the solid compound.[13]
Footwear Closed-toe shoes.To protect feet from spills.[9]

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (in case of contamination) Prep Assess Hazards Select_PPE Select Appropriate PPE Prep->Select_PPE Don_Coat 1. Lab Coat Select_PPE->Don_Coat Don_Gloves 2. Nitrile Gloves Don_Coat->Don_Gloves Don_Goggles 3. Safety Goggles Don_Gloves->Don_Goggles Handling Handle Chemical in Fume Hood Don_Goggles->Handling Doff_Gloves 1. Remove Gloves Handling->Doff_Gloves Post-Handling or Contamination Doff_Goggles 2. Remove Goggles Doff_Gloves->Doff_Goggles Doff_Coat 3. Remove Lab Coat Doff_Goggles->Doff_Coat Wash 4. Wash Hands Doff_Coat->Wash

Operational Plan: From Receipt to Use

A systematic approach to handling 3-chloro-N-(4-methoxyphenyl)benzamide minimizes the risk of exposure and contamination.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name and any hazard warnings.

  • Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage cabinet should be clearly marked.

Handling and Weighing (Solid)

All handling of the solid compound must be performed inside a certified chemical fume hood.

  • Preparation: Before handling, ensure the work area in the fume hood is clean and uncluttered. Have all necessary equipment (spatulas, weigh boats, solvent, etc.) ready.

  • Weighing:

    • Tare a clean, static-free weigh boat on the analytical balance.

    • Carefully transfer the desired amount of the solid compound from the storage container to the weigh boat using a clean spatula.

    • Avoid creating dust. If any dust is generated, it will be contained within the fume hood.

  • Cleanup: After weighing, securely close the primary container. Decontaminate the spatula and the weighing area.

Solution Preparation
  • Dissolving: Add the weighed solid to a suitable vessel containing the desired solvent.

  • Mixing: Gently swirl or stir the mixture to dissolve the compound. If necessary, use a sonicator.

  • Labeling: Immediately label the vessel containing the solution with the chemical name, concentration, solvent, date, and your initials.

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, 3-chloro-N-(4-methoxyphenyl)benzamide and its associated waste must be disposed of following specific protocols to protect the environment.

Waste Segregation
  • Halogenated Organic Waste: All solutions and materials contaminated with 3-chloro-N-(4-methoxyphenyl)benzamide must be disposed of in a designated "Halogenated Organic Waste" container.[3][4] This includes:

    • Excess solutions.

    • Solvent used to rinse glassware.

    • Contaminated gloves, weigh boats, and paper towels.

  • Sharps: Needles and other sharps must be disposed of in a designated sharps container.

Waste Container Management
  • Labeling: The halogenated waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents.[4][5]

  • Closure: Keep the waste container closed at all times, except when adding waste.[4]

  • Location: Store the waste container in a secondary containment bin within a well-ventilated area, such as a fume hood.

  • Full Container: When the container is three-quarters full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Weigh Boats) Halogenated_Container Labeled Halogenated Waste Container Solid_Waste->Halogenated_Container Liquid_Waste Solutions & Rinsates Liquid_Waste->Halogenated_Container EHS_Pickup Arrange for EHS Pickup Halogenated_Container->EHS_Pickup When 3/4 full

Spill and Emergency Procedures

In the event of a spill, remain calm and follow these procedures.

Minor Spill (Contained within the fume hood)
  • Alert: Notify others in the immediate area.

  • Contain: Use an absorbent material, such as vermiculite or a spill pad, to absorb any liquid and gently sweep up any solid.[4]

  • Clean: Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol).

  • Dispose: Place all cleanup materials in the designated "Halogenated Organic Waste" container.

Major Spill (Outside of the fume hood)
  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory to contain any vapors.

  • Notify: Contact your institution's EHS or emergency response team immediately.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.

In all cases of personal exposure, seek immediate medical attention after initial first aid.

By adhering to these guidelines, you contribute to a culture of safety that protects you, your colleagues, and the groundbreaking research we conduct.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Halogenated Organic Liquids - Standard Oper
  • Halogenated Solvents in Laboratories - Campus Oper
  • Tips for Handling Lab Chemicals: A Comprehensive Guide - Blog - Crystalgen.
  • Working with Chemicals - Prudent Practices in the Labor
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
  • SAFETY D
  • Chemical Safety: Personal Protective Equipment.
  • Good Laboratory Practices: Waste Disposal - SCION Instruments. (2025, January 21).
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE.
  • Fisher Scientific. (2010, October 30).
  • Esko Glove Chemical Resistance Chart - eskosafety.
  • Spill procedure: Clean-up guidance The following steps should only be taken by those trained and competent to do so.
  • OSHA Glove Selection Chart - Environmental Health and Safety.
  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK - SDS Manager.
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno.
  • PubChem. 3-Chloro-n-(4-methoxyphenyl)propanamide.
  • CDH Fine Chemical. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). Benzamide.
  • TCI Chemicals. (2024, November 29).
  • Sigma-Aldrich. 3-chloro-4-methoxy-n-(3-methoxyphenyl)benzamide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.